6-Nonen-1-ol, (6E)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-non-6-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h3-4,10H,2,5-9H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHRZBIBSSVCEL-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885502 | |
| Record name | 6-Nonen-1-ol, (6E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31502-19-9, 40709-05-5 | |
| Record name | (E)-6-Nonen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31502-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nonen-1-ol, (6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nonen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040709055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nonen-1-ol, (6E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 6-Nonen-1-ol, (6E)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-non-6-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NONEN-1-OL, (6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62SS82MX6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(6E)-6-Nonen-1-ol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6E)-6-Nonen-1-ol is an organic compound classified as an unsaturated fatty alcohol. Its structure consists of a nine-carbon chain with a hydroxyl group at one end and a carbon-carbon double bond in the trans or E configuration at the sixth carbon position. This technical guide provides a summary of its chemical structure, properties, and available data.
Chemical Structure and Properties
The fundamental characteristics of (6E)-6-Nonen-1-ol are summarized below.
Table 1: Chemical and Physical Properties of (6E)-6-Nonen-1-ol
| Property | Value | Source |
| Chemical Formula | C₉H₁₈O | [1][2][3] |
| Molecular Weight | 142.24 g/mol | [2][4] |
| IUPAC Name | (6E)-Non-6-en-1-ol | [4] |
| CAS Registry Number | 31502-19-9 | [1][3] |
| Boiling Point | 115 °C at 20 mmHg | [2] |
| Density | 0.85 g/mL | [2] |
| Refractive Index | 1.4510 | [2] |
| Solubility | Soluble in alcohol. Estimated water solubility of 619.3 mg/L at 25 °C. | |
| Appearance | Colorless to pale yellow liquid (estimated). |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds.
Mass Spectrometry
The National Institute of Standards and Technology (NIST) provides mass spectrometry data for (6E)-6-Nonen-1-ol, which can be utilized for its identification.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A thorough search of publicly available scientific literature and databases did not yield specific ¹H NMR or ¹³C NMR spectroscopic data for (6E)-6-Nonen-1-ol. This information is essential for the unambiguous confirmation of its chemical structure.
Synthesis and Experimental Protocols
Biological Activity and Signaling Pathways
Currently, there is a lack of published research detailing the biological activity of (6E)-6-Nonen-1-ol or its involvement in any specific signaling pathways. This presents an opportunity for novel research into the potential pharmacological or biological effects of this compound. Given its structural similarity to other fatty alcohols that exhibit biological activities, it could be a candidate for screening in various biological assays.
Experimental Workflow for Investigating Biological Activity
For researchers interested in exploring the biological effects of (6E)-6-Nonen-1-ol, a general experimental workflow is proposed.
Figure 1. A generalized workflow for the investigation of the biological activity of a novel compound like (6E)-6-Nonen-1-ol.
(6E)-6-Nonen-1-ol is a fatty alcohol with well-defined chemical and physical properties. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, comprehensive spectroscopic characterization (specifically NMR data), and biological activity. This presents a clear opportunity for further research to explore the potential applications of this compound in various scientific and industrial fields, including drug discovery and materials science. Researchers are encouraged to undertake studies to synthesize and characterize this molecule and to investigate its biological profile.
References
6-Nonen-1-ol, (6E)- CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (6E)-6-Nonen-1-ol, a key aliphatic alcohol. Included are its CAS number, molecular formula, detailed physicochemical data, and a representative experimental protocol for its stereoselective synthesis.
Chemical Identity and Properties
(6E)-6-Nonen-1-ol, also known as trans-6-Nonen-1-ol, is an organic compound classified as a fatty alcohol. Its structure consists of a nine-carbon chain with a terminal alcohol functional group and a carbon-carbon double bond in the trans (E) configuration at the sixth position.
Table 1: Chemical Identifiers for (6E)-6-Nonen-1-ol
| Identifier | Value |
| CAS Number | 31502-19-9[1] |
| Molecular Formula | C9H18O[1] |
| IUPAC Name | (E)-non-6-en-1-ol |
| Synonyms | trans-6-Nonen-1-ol, 6-(E)-Nonen-1-ol[1] |
| Molecular Weight | 142.24 g/mol |
| InChI Key | XJHRZBIBSSVCEL-ONEGZZNKSA-N[1] |
Table 2: Physicochemical Properties of (6E)-6-Nonen-1-ol
| Property | Value | Source |
| Boiling Point | 115 °C (at 20 mmHg) | PubChem |
| Density | 0.85 g/mL | PubChem |
| Refractive Index | 1.451 | PubChem |
| Solubility | Insoluble in water, soluble in fixed oils.[2] | JECFA |
Table 3: Spectroscopic Data Summary for (6E)-6-Nonen-1-ol
| Spectroscopy Type | Key Data Points |
| ¹H NMR | Data available via PubChem CID 5362811 |
| ¹³C NMR | Data available for the (6Z) isomer via PubChem CID 5362792[2] |
| Mass Spectrometry (GC-MS) | Top peaks at m/z 41, 67. Data available via NIST WebBook and PubChem[1] |
| Infrared (IR) Spectroscopy | Data available via PubChem CID 5362811 |
Experimental Protocols: Stereoselective Synthesis
The synthesis of (6E)-6-Nonen-1-ol can be effectively achieved via a Wittig reaction, which is a reliable method for creating a carbon-carbon double bond with stereochemical control. The following protocol describes a plausible route for its synthesis.
Objective: To synthesize (6E)-6-Nonen-1-ol from propanal and a protected 6-hydroxyhexyl phosphonium ylide.
Materials:
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(6-Hydroxyhexyl)triphenylphosphonium bromide
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Sodium hydride (NaH) or other suitable strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Propanal
-
Standard glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., diethyl ether, saturated ammonium chloride solution, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Detailed Methodology:
Step 1: Preparation of the Phosphonium Ylide
-
Under an inert atmosphere (e.g., nitrogen or argon), add (6-hydroxyhexyl)triphenylphosphonium bromide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Add anhydrous THF to dissolve the phosphonium salt.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH), to the solution to deprotonate the phosphonium salt and form the ylide. The solution will typically change color, indicating ylide formation.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional hour to ensure complete ylide formation.
Step 2: The Wittig Reaction
-
Cool the ylide solution back down to 0 °C.
-
Add a solution of propanal in anhydrous THF dropwise to the ylide solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product will contain the desired (6E)-6-Nonen-1-ol and triphenylphosphine oxide as a byproduct.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure (6E)-6-Nonen-1-ol.
Step 4: Characterization
-
Confirm the structure and stereochemistry of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results with literature data. The (E)-configuration is typically favored when using non-stabilized ylides under salt-free conditions.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis of (6E)-6-Nonen-1-ol as detailed in the experimental protocol.
Caption: Workflow for the synthesis of (6E)-6-Nonen-1-ol.
References
The Ubiquitous Presence of (E)-6-nonen-1-ol in the Plant Kingdom: A Technical Overview for Researchers
(E)-6-nonen-1-ol, a volatile organic compound with a characteristic fresh, green, and melon-like aroma, is a significant contributor to the flavor and fragrance profiles of numerous plant species. This technical guide provides an in-depth exploration of its natural occurrence, biosynthetic pathways, and the analytical methodologies employed for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, flavor and fragrance chemistry, and drug development who are interested in the biological significance and potential applications of this C9 aliphatic alcohol.
Natural Occurrence of (E)-6-nonen-1-ol
(E)-6-nonen-1-ol has been identified as a natural volatile constituent in a variety of plants, where it plays a crucial role in their characteristic aroma. Its presence has been confirmed in several fruits and vegetables, often alongside its Z-isomer, (Z)-6-nonen-1-ol, and the corresponding aldehyde, (E)-6-nonenal. The concentration of these compounds can vary significantly depending on the plant species, cultivar, ripeness, and environmental conditions.
Below is a summary of the quantitative data available for (E)-6-nonen-1-ol and related C9 compounds in selected plant species.
| Plant Species | Cultivar/Variety | Plant Part | (E)-6-nonen-1-ol (µg/g FW) | Related C9 Compounds (µg/g FW) | Reference(s) |
| Cucumber (Cucumis sativus L.) | RIL Population (Q16xQ24) | Fruit | 0.003 - 0.083 | (E)-6-nonenal: 0.005 - 0.15 | [1] |
| Pepino (Solanum muricatum) | Not specified | Fruit | Present (ND) | (Z)-6-nonen-1-ol: 0.9467 mg/kg | [2] |
| Cantaloupe (Cucumis melo L. var. cantalupensis) | Not specified | Fruit | Present (ND) | (Z)-6-nonen-1-ol: Present | [3] |
| Melon (Cucumis melo L.) | Not specified | Fruit | Present (ND) | (Z)-6-nonen-1-ol: Present | [4] |
| Maize (Zea mays) | Not specified | Not specified | Present (ND) | - | [4] |
| Peas (Pisum sativum) | Not specified | Not specified | Present (ND) | - | [4] |
ND: Not determined quantitatively in the cited study, but its presence was confirmed. FW: Fresh Weight
Biosynthesis of (E)-6-nonen-1-ol in Plants
The biosynthesis of (E)-6-nonen-1-ol is intrinsically linked to the lipoxygenase (LOX) pathway, a major metabolic route for the production of a wide range of biologically active compounds in plants known as oxylipins. This pathway is typically initiated in response to tissue damage or developmental cues.
The primary precursors for C9 aldehydes and alcohols are the polyunsaturated fatty acids, linoleic acid (C18:2) and α-linolenic acid (C18:3). The key enzymatic steps are as follows:
-
Lipoxygenase (LOX) Action: The pathway begins with the dioxygenation of linoleic or α-linolenic acid by a specific lipoxygenase enzyme. In the context of C9 compound formation, a 9-lipoxygenase (9-LOX) catalyzes the introduction of a hydroperoxy group at the C-9 position of the fatty acid, forming 9-hydroperoxyoctadecadienoic acid (9-HPOD) or 9-hydroperoxyoctadecatrienoic acid (9-HPOT).
-
Hydroperoxide Lyase (HPL) Cleavage: The unstable hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL). This cleavage results in the formation of a C9 aldehyde, specifically (Z)-6-nonenal, and a C9 oxo-acid.
-
Isomerization: It is hypothesized that (Z)-6-nonenal can undergo isomerization to the more stable (E)-isomer, (E)-6-nonenal.
-
Reduction to Alcohol: The final step in the formation of (E)-6-nonen-1-ol is the reduction of the aldehyde group of (E)-6-nonenal. This reaction is catalyzed by an alcohol dehydrogenase (ADH) or a related reductase enzyme, which utilizes NADH or NADPH as a cofactor. While the involvement of ADH is widely accepted, the specific isoform responsible for this conversion in different plant species is an area of ongoing research.
Experimental Protocols for the Analysis of (E)-6-nonen-1-ol
The analysis of volatile compounds like (E)-6-nonen-1-ol from complex plant matrices requires sensitive and selective analytical techniques. The most commonly employed method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Key Experimental Steps:
-
Sample Preparation: A known weight of the plant material (e.g., fruit pulp, leaves) is homogenized. The homogenate is then transferred to a sealed headspace vial. To enhance the release of volatiles and inhibit enzymatic activity that could alter the volatile profile, a saturated solution of sodium chloride is often added.
-
Headspace Solid-Phase Microextraction (HS-SPME): A fused silica fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample. The vial is typically incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) with agitation to facilitate the partitioning of volatile compounds from the sample matrix to the headspace and their subsequent adsorption onto the SPME fiber.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed.
-
Separation: The desorbed compounds are separated based on their volatility and polarity on a capillary column (e.g., DB-5ms, HP-5ms). A programmed temperature gradient is used to achieve optimal separation.
-
Identification: The separated compounds are introduced into the mass spectrometer. Identification of (E)-6-nonen-1-ol is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or with entries in mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the sample prior to extraction. A calibration curve is constructed using known concentrations of the (E)-6-nonen-1-ol standard.
-
Conclusion
(E)-6-nonen-1-ol is a naturally occurring volatile compound that significantly influences the sensory properties of many plants. Its biosynthesis via the lipoxygenase pathway from common fatty acids highlights a key metabolic route for the generation of flavor and aroma compounds. The established analytical methods, particularly HS-SPME-GC-MS, provide a robust framework for its identification and quantification. Further research into the specific enzymes involved in its biosynthesis, particularly the terminal alcohol dehydrogenase, and a broader quantitative survey across different plant species will provide a deeper understanding of its physiological role and potential for various industrial applications.
References
Physical properties like boiling point and density of (6E)-6-nonen-1-ol
An In-depth Technical Guide to the Physical Properties of (6E)-6-Nonen-1-ol
This technical guide provides a detailed overview of the key physical properties of (6E)-6-nonen-1-ol, a long-chain aliphatic alcohol. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development engaged in the characterization and use of this compound. This document outlines its boiling point and density, provides standard experimental methodologies for their determination, and presents a logical workflow for property verification.
Physical Properties
(6E)-6-Nonen-1-ol, also known as (E)-6-nonen-1-ol, is an organic compound with the molecular formula C₉H₁₈O. Its physical characteristics are essential for handling, purification, and application in various research and industrial settings.
Quantitative Data Summary
The primary physical constants for (6E)-6-nonen-1-ol are summarized in the table below. These values are critical for procedures such as distillation and for calculating reaction stoichiometry.
| Physical Property | Value | Conditions |
| Boiling Point | 203.6 ± 8.0 °C | @ 760 mmHg |
| 95 - 96 °C | @ 12 mmHg | |
| Density | 0.844 ± 0.06 g/cm³ | Standard conditions |
| Molecular Weight | 142.24 g/mol | |
| Refractive Index | 1.448 |
Experimental Protocols
The following sections describe standard laboratory protocols for determining the boiling point and density of liquid organic compounds like (6E)-6-nonen-1-ol.
Boiling Point Determination (Distillation Method)
The boiling point is a fundamental property used to identify and assess the purity of a liquid. Since values are reported at both atmospheric and reduced pressures, both methods are relevant.
Objective: To measure the temperature at which the vapor pressure of the liquid equals the external pressure.
Apparatus:
-
Round-bottom flask
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Distillation head (still head) with a port for a thermometer
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Condenser (Liebig or similar)
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Receiving flask
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Heating mantle or oil bath
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Thermometer (calibrated)
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Boiling chips
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For vacuum distillation: a vacuum pump, manometer, and vacuum adapter
Procedure (Atmospheric Pressure):
-
Place a sample of (6E)-6-nonen-1-ol (10-20 mL) into a dry round-bottom flask.
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Add 2-3 boiling chips to ensure smooth boiling.
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Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor distilling into the condenser.
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Begin circulating cold water through the condenser.
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Gently heat the flask using a heating mantle.
-
Record the temperature when the liquid begins to boil and a stable ring of condensate forms on the thermometer. The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, observed during steady distillation.
Procedure (Vacuum Distillation):
-
Follow steps 1-3 of the atmospheric pressure procedure.
-
Connect the vacuum adapter of the apparatus to a vacuum pump via a trap and a manometer.
-
Slowly evacuate the system to the desired pressure (e.g., 12 mmHg).
-
Once the pressure is stable, begin heating the sample.
-
Record the temperature and the precise pressure at which the compound steadily distills. This pair of values constitutes the boiling point at reduced pressure.
Density Determination (Pycnometer Method)
Density is the mass per unit volume and is another key indicator of a substance's identity and purity.
Objective: To accurately measure the mass of a precise volume of the liquid.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with the (6E)-6-nonen-1-ol sample, ensuring no air bubbles are present. Insert the stopper, forcing excess liquid out through the capillary.
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Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Carefully wipe dry the outside of the pycnometer and weigh it. Record this mass (m₂).
-
Empty and clean the pycnometer. Fill it with a reference liquid of known density, typically deionized water.
-
Repeat steps 3 and 4 for the reference liquid and record the mass (m₃).
-
Calculate the density (ρ) of the sample using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the specific temperature of the measurement.
Workflow for Physical Property Characterization
The following diagram illustrates a standard workflow for the acquisition, purification, and physical characterization of a chemical sample such as (6E)-6-nonen-1-ol.
Caption: Logical workflow for the characterization of (6E)-6-nonen-1-ol.
Solubility Profile of (6E)-6-Nonen-1-ol in Organic Solvents: A Technical Guide
This technical guide provides an in-depth overview of the solubility characteristics of (6E)-6-Nonen-1-ol, a long-chain unsaturated alcohol. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound as an intermediate or a component in their formulations.
Executive Summary
(6E)-6-Nonen-1-ol is an aliphatic alcohol with a nine-carbon chain and a single double bond in the trans configuration at the sixth position. Its structure, featuring a polar hydroxyl (-OH) head and a nonpolar hydrocarbon tail, dictates its solubility behavior. While specific quantitative solubility data for (6E)-6-Nonen-1-ol is not extensively published, its solubility can be reliably predicted based on the principle of "like dissolves like" and data from structurally similar long-chain alcohols. Generally, (6E)-6-Nonen-1-ol is expected to be readily soluble in a wide range of common organic solvents but will exhibit low solubility in water.
Predicted Solubility of (6E)-6-Nonen-1-ol
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. For (6E)-6-Nonen-1-ol, the hydroxyl group can participate in hydrogen bonding, while the C9 hydrocarbon chain engages in van der Waals forces.
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Polar Protic and Aprotic Solvents: Solvents like ethanol, methanol, and acetone can act as hydrogen bond acceptors and, in the case of protic solvents, donors. They can also interact with the nonpolar chain. Therefore, (6E)-6-Nonen-1-ol is expected to be miscible or highly soluble in these solvents.
-
Nonpolar Solvents: Solvents such as hexane and toluene primarily interact through van der Waals forces. The long hydrocarbon tail of (6E)-6-Nonen-1-ol allows for favorable interactions with these nonpolar solvents, leading to high solubility.
-
Aqueous Solubility: The hydrophobic nature of the nine-carbon chain significantly outweighs the hydrophilic character of the single hydroxyl group. Consequently, (6E)-6-Nonen-1-ol has very low solubility in water. Alcohols with more than seven carbon atoms are generally considered to have low water solubility.
Qualitative Solubility Data
The following table summarizes the predicted qualitative solubility of (6E)-6-Nonen-1-ol in various common organic solvents at standard temperature and pressure. This data is based on the solubility characteristics of similar C6-C12 long-chain alcohols, which are generally soluble in most organic solvents.
| Solvent | Solvent Type | Predicted Solubility | Primary Intermolecular Forces |
| Hexane | Nonpolar | Miscible | Van der Waals forces |
| Toluene | Nonpolar | Miscible | Van der Waals forces, π-stacking |
| Dichloromethane | Polar Aprotic | Miscible | Dipole-dipole, Van der Waals |
| Acetone | Polar Aprotic | Miscible | Dipole-dipole, Hydrogen bonding (acceptor) |
| Ethanol | Polar Protic | Miscible | Hydrogen bonding, Van der Waals |
| Methanol | Polar Protic | Miscible | Hydrogen bonding, Van der Waals |
| Water | Polar Protic | Low / Sparingly Soluble | Hydrogen bonding (unfavorable due to large nonpolar chain) |
Experimental Determination of Solubility
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following section outlines a general method for determining the solubility of a liquid compound like (6E)-6-Nonen-1-ol in an organic solvent.
Experimental Protocol: Isothermal Equilibrium Method
Objective: To determine the concentration of (6E)-6-Nonen-1-ol in a saturated solution of a given organic solvent at a controlled temperature.
Materials:
-
(6E)-6-Nonen-1-ol (solute)
-
Selected organic solvent (e.g., hexane, ethanol)
-
Scintillation vials or test tubes with secure caps
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Pipettes and syringes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method
-
Centrifuge (optional)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Procedure:
-
Preparation of Supersaturated Solution: In a series of vials, add an excess amount of (6E)-6-Nonen-1-ol to a known volume of the organic solvent. An "excess amount" ensures that undissolved solute will be present after equilibrium is reached.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker. Allow them to stand undisturbed at the same constant temperature for several hours (e.g., 12-24 hours) to allow the undissolved solute to separate (either by settling or creaming). If separation is slow, the vials may be centrifuged.
-
Sampling: Carefully extract a clear aliquot of the saturated supernatant (the solvent layer) using a syringe. Avoid disturbing the undissolved solute layer.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any microscopic, undissolved droplets.
-
Quantification:
-
Gravimetric Method: Weigh the filtered aliquot and then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the solute is obtained. The solubility can be calculated as grams of solute per volume or weight of the solvent.
-
Chromatographic Method (Preferred): Prepare a series of calibration standards of (6E)-6-Nonen-1-ol in the chosen solvent. Dilute the filtered saturated solution with a known volume of solvent and analyze it using GC-FID. Determine the concentration of the solute in the saturated solution by comparing its peak area to the calibration curve.
-
-
Data Reporting: Express the solubility in standard units such as g/100 mL, mg/L, or mol/L at the specified temperature. The experiment should be repeated at least in triplicate to ensure reproducibility.
Visualized Workflows
The following diagrams illustrate logical and experimental workflows relevant to assessing and determining the solubility of (6E)-6-Nonen-1-ol.
(6E)-6-Nonen-1-ol: A Technical Guide for Researchers
An In-depth Examination of a Key Volatile Organic Compound in Semiochemical Research and Drug Development
Abstract
(6E)-6-Nonen-1-ol is a volatile organic compound of significant interest to researchers in chemical ecology, pest management, and drug development. As a semiochemical, it plays a crucial role in the communication of various insect species, acting as an attractant. This technical guide provides a comprehensive overview of the chemical and physical properties, biosynthesis, biological activity, and analytical and synthetic protocols related to (6E)-6-Nonen-1-ol. The information presented herein is intended to serve as a valuable resource for scientists engaged in the study and application of this important molecule.
Chemical and Physical Properties
(6E)-6-Nonen-1-ol is a straight-chain unsaturated alcohol. Its chemical structure consists of a nine-carbon chain with a hydroxyl group at one terminus and a double bond in the trans (E) configuration between the sixth and seventh carbon atoms.
| Property | Value | Source |
| Molecular Formula | C9H18O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| CAS Number | 31502-19-9 | [2] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 115 °C at 20 mmHg | [1] |
| Density | 0.85 g/mL | [1] |
| Refractive Index | 1.4510 | [1] |
| Solubility | Soluble in alcohol, insoluble in water | N/A |
| Synonyms | trans-6-Nonen-1-ol, (E)-6-Nonen-1-ol | [2] |
Natural Occurrence and Biosynthesis
While the specific natural occurrence of (6E)-6-Nonen-1-ol in many organisms is still under investigation, its isomers and related C9 compounds are found in various plants and insects. The related compound, cis-6-Nonenal, is a principal component in the aroma of muskmelons.[3]
The biosynthesis of C9 aldehydes and alcohols in plants is thought to originate from the fatty acid, γ-linolenic acid. This proposed pathway involves the action of two key enzymes: lipoxygenase and hydroperoxide lyase. Lipoxygenase introduces a hydroperoxide group into the fatty acid chain, which is then cleaved by hydroperoxide lyase to yield the C9 aldehyde. This aldehyde can be subsequently reduced to the corresponding alcohol, (6E)-6-Nonen-1-ol.
Caption: Proposed biosynthetic pathway of (6E)-6-Nonen-1-ol.
Biological Activity and Signaling Pathway
(6E)-6-Nonen-1-ol is recognized as a semiochemical, specifically an attractant for certain insect species. It has been identified as a component of the pheromone blend of the Mediterranean fruit fly (Ceratitis capitata) and the melon fly (Bactrocera cucurbitae).
The perception of (6E)-6-Nonen-1-ol in insects occurs in the antennae, where it binds to specific olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs). Insect ORs are ligand-gated ion channels.[4][5] Upon binding of the odorant molecule, the receptor undergoes a conformational change, leading to the opening of an ion channel. This influx of ions depolarizes the neuronal membrane, generating an electrical signal that is transmitted to the brain for processing.
Caption: Olfactory signaling pathway for (6E)-6-Nonen-1-ol perception.
Experimental Protocols
Synthesis of (6E)-6-Nonen-1-ol
A laboratory-scale synthesis of (6E)-6-Nonen-1-ol can be adapted from the synthesis of related unsaturated alcohols. One potential route involves the Wittig reaction between a C6 phosphonium ylide and a C3 aldehyde, followed by reduction of the resulting alkene.
Materials:
-
1-Bromohexane
-
Triphenylphosphine
-
n-Butyllithium in hexanes
-
Propanal
-
Sodium borohydride
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Ylide Preparation: React 1-bromohexane with triphenylphosphine in a suitable solvent to form the phosphonium salt. Treat the phosphonium salt with n-butyllithium at low temperature to generate the corresponding ylide.
-
Wittig Reaction: Add propanal to the ylide solution and allow the reaction to proceed to form 6-nonene. The geometry of the double bond will be a mixture of E and Z isomers.
-
Isomer Separation (Optional): The E and Z isomers can be separated at this stage using column chromatography if a pure isomer is required for subsequent steps.
-
Hydroboration-Oxidation: Treat the 6-nonene with a hydroborating agent (e.g., borane-tetrahydrofuran complex) followed by oxidative workup with hydrogen peroxide and sodium hydroxide to yield a mixture of 6-nonen-1-ol and other isomeric alcohols.
-
Purification: Purify the (6E)-6-Nonen-1-ol from the reaction mixture using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
The Role of (E)-6-nonen-1-ol as an Insect Semiochemical: A Technical Guide
(E)-6-nonen-1-ol, a volatile organic compound with a characteristic melon-like aroma, plays a significant role in the chemical ecology of various insect species. This aliphatic alcohol functions as a potent semiochemical, mediating interactions both between plants and insects (kairomone) and within insect populations (pheromone). This guide provides an in-depth analysis of the function, perception, and experimental evaluation of (E)-6-nonen-1-ol in key insect species.
Data Presentation: Quantitative Analysis of (E)-6-nonen-1-ol Activity
The following tables summarize the quantitative data on the behavioral and electrophysiological responses of various insect species to (E)-6-nonen-1-ol.
| Insect Species | Family | Order | Role of (E)-6-nonen-1-ol | Quantitative Electrophysiological Response (EAG) | Source |
| Bactrocera cucurbitae (Melon Fly) | Tephritidae | Diptera | Kairomone (Attractant) | 1.4 ± 0.1 mV (at 10 µg dose) | |
| Ceratitis capitata (Mediterranean Fruit Fly) | Tephritidae | Diptera | Kairomone (Attractant) | Strong antennal depolarization | |
| Lutzomyia longipalpis (Sandfly) | Psychodidae | Diptera | Pheromone (Aggregation) | Not specified | |
| Aedes aegypti (Yellow Fever Mosquito) | Culicidae | Diptera | Allomone (Repellent) | Not specified |
| Insect Species | Assay Type | Stimulus | Behavioral Response | Source |
| Bactrocera cucurbitae (Melon Fly) | Y-tube Olfactometer | Blend containing (E)-6-nonen-1-ol | 60-80% attraction of females | |
| Ceratitis capitata (Mediterranean Fruit Fly) | Field Traps | (E)-6-nonen-1-ol | Significant attractant | |
| Lutzomyia longipalpis (Sandfly) | Bioassay | Male-produced pheromone containing (E)-6-nonen-1-ol | Attraction of both males and females |
Experimental Protocols
Electroantennography (EAG)
Objective: To measure the electrical response of an insect antenna to (E)-6-nonen-1-ol.
Methodology:
-
Insect Preparation: An adult insect is immobilized, and its head is excised. The head is then mounted onto a holder with conductive gel, with one electrode inserted into the head capsule and the other making contact with the tip of the antenna.
-
Stimulus Preparation: A solution of (E)-6-nonen-1-ol is prepared in a solvent like hexane at a specific concentration (e.g., 10 µg/µL). A small amount of this solution is applied to a filter paper strip.
-
Air Delivery: A continuous stream of charcoal-filtered and humidified air is passed over the antennal preparation.
-
Stimulus Delivery: The filter paper with the stimulus is placed inside a Pasteur pipette. A puff of air is then delivered through the pipette into the main airstream, carrying the volatile molecules to the antenna.
-
Data Acquisition: The change in electrical potential between the two electrodes is amplified and recorded using specialized software. The amplitude of the depolarization is measured as the EAG response.
Y-Tube Olfactometer Bioassay
Objective: To assess the behavioral response (attraction or repulsion) of an insect to (E)-6-nonen-1-ol.
Methodology:
-
Apparatus: A Y-shaped glass tube is used. Each arm of the "Y" is connected to an airflow source.
-
Airflow: Purified and humidified air is passed through both arms at a constant rate.
-
Stimulus and Control: The odor source (e.g., a filter paper with (E)-6-nonen-1-ol) is placed in one arm, and a control (e.g., filter paper with solvent only) is placed in the other.
-
Insect Release: A single insect is released at the base of the Y-tube.
-
Observation: The insect's movement is observed for a set period. A choice is recorded when the insect moves a certain distance into one of the arms.
-
Data Analysis: The number of insects choosing the stimulus arm versus the control arm is recorded and statistically analyzed (e.g., using a chi-square test) to determine if there is a significant preference.
Visualizations
Signaling Pathway
Caption: Generalized insect olfactory signaling pathway for the perception of (E)-6-nonen-1-ol.
Experimental Workflows
Caption: Workflow for Electroantennography (EAG) analysis of (E)-6-nonen-1-ol.
Caption: Workflow for a Y-tube olfactometer bioassay with (E)-6-nonen-1-ol.
Olfactory Response of Insects to (6E)-Nonen-1-ol: A Technical Guide
(6E)-Nonen-1-ol , a naturally occurring unsaturated alcohol found in various plant volatiles, plays a significant role in the chemical ecology of several insect species. This technical guide provides an in-depth analysis of the olfactory responses elicited by this compound in insects, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals involved in entomology, chemical ecology, and the development of novel pest management strategies.
Data Presentation: Quantitative Olfactory Responses
The following tables summarize the electrophysiological and behavioral responses of various insect species to (6E)-Nonen-1-ol as documented in scientific literature.
Table 1: Electroantennography (EAG) Responses to (6E)-Nonen-1-ol
| Insect Species | Sex | Dose (µg) | Mean EAG Response (mV) ± SE | Reference |
| Bactrocera cucurbitae (Melon Fly) | Male | 10 | 0.52 ± 0.04 | |
| Bactrocera cucurbitae (Melon Fly) | Female | 10 | 0.48 ± 0.03 | |
| Bactrocera dorsalis (Oriental Fruit Fly) | Not Specified | Not Specified | Elicits response |
Table 2: Behavioral Responses to (6E)-Nonen-1-ol
| Insect Species | Assay Type | Concentration/Dose | Observed Behavior | Quantitative Measure | Reference |
| Bactrocera cucurbitae (Melon Fly) | Y-tube Olfactometer | 10 µg | Attraction | 70% preference | |
| Aedes aegypti (Yellow Fever Mosquito) | Oviposition Assay | 10 ppm | Oviposition Attractant | Oviposition Activity Index > 0.3 | |
| Aedes aegypti (Yellow Fever Mosquito) | Flight Activity | 100 µg/mL | Increased Activity | Dose-dependent increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. The following sections describe the standard protocols for evaluating insect olfactory responses to (6E)-Nonen-1-ol.
Electroantennography (EAG)
EAG is a technique used to measure the average electrical output of the entire antenna in response to an odorant stimulus.
Methodology:
-
Insect Preparation:
-
An adult insect is immobilized, often by chilling it at 4°C for 5-10 minutes.
-
The insect is then mounted on a stage, and the head is fixed using dental wax or a similar adhesive.
-
The tip of one antenna is carefully excised to allow for the insertion of the recording electrode.
-
-
Electrode Placement:
-
A reference electrode (glass capillary filled with saline solution) is inserted into the insect's head or an eye.
-
A recording electrode (glass capillary filled with saline solution) is placed over the cut end of the antenna.
-
-
Odorant Delivery:
-
A solution of (6E)-Nonen-1-ol is prepared in a high-purity solvent (e.g., hexane or paraffin oil) at the desired concentration.
-
A 10 µL aliquot of the solution is applied to a filter paper strip, and the solvent is allowed to evaporate.
-
The filter paper is placed inside a Pasteur pipette, which serves as the odorant cartridge.
-
A continuous stream of purified and humidified air is passed over the antenna through a delivery tube.
-
The odorant cartridge is connected to the main airline, and a puff of air (typically 0.5 seconds) is diverted through the cartridge to deliver the stimulus to the antenna.
-
-
Data Acquisition:
-
The electrical signals from the antenna are amplified using a high-impedance amplifier.
-
The amplified signals are then digitized and recorded using a computer equipped with appropriate software.
-
The EAG response is measured as the maximum depolarization (in mV) from the baseline.
-
Behavioral Assays: Y-tube Olfactometer
The Y-tube olfactometer is a common apparatus for studying insect olfactory preferences in a controlled laboratory setting.
Methodology:
-
Apparatus Setup:
-
A glass or acrylic Y-shaped tube is used. The base of the "Y" serves as the insect release point, and the two arms are connected to odor sources.
-
Purified and humidified air is passed through each arm of the olfactometer at a constant flow rate.
-
The air passing through one arm is directed through a chamber containing the (6E)-Nonen-1-ol stimulus (e.g., on filter paper), while the air in the other arm passes through a control chamber (solvent only).
-
-
Insect Acclimation and Release:
-
Insects are starved for a period (e.g., 12-24 hours) before the assay to increase their motivation to respond to stimuli.
-
A single insect is introduced at the base of the Y-tube and allowed to acclimate for a short period (e.g., 1 minute).
-
-
Choice and Data Recording:
-
The insect is then allowed to walk or fly upwind and choose between the two arms.
-
A choice is recorded when the insect crosses a defined line in one of the arms and remains there for a specified time (e.g., 30 seconds).
-
Insects that do not make a choice within a set time limit (e.g., 5 minutes) are recorded as "no choice."
-
The positions of the treatment and control arms are swapped after testing a set number of insects to avoid positional bias.
-
The preference is calculated as the percentage of insects choosing the arm with the test compound.
-
Signaling Pathways
The detection of odorants like (6E)-Nonen-1-ol in insects is a complex process that begins at the peripheral olfactory neurons and culminates in a behavioral response. The following diagrams illustrate the key signaling pathways involved.
The initial detection of (6E)-Nonen-1-ol occurs in the olfactory sensory neurons (OSNs) housed within the insect's antennae. Two primary families of receptors are involved in insect olfaction: the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs).
In the Odorant Receptor (OR) pathway, the binding of (6E)-Nonen-1-ol to a specific OR (ORx) forms a complex with the obligatory co-receptor, Orco. This complex can function as a ligand-gated ion channel. Additionally, it can activate a G-protein cascade, leading to the production of cyclic AMP (cAMP), which in turn gates ion channels. In the Ionotropic Receptor (IR) pathway, the odorant binds to a specific IR (IRx) which is co-expressed with a co-receptor (IRco), forming an ion channel that opens upon ligand binding. Both pathways result in the influx of cations, leading to membrane depolarization and the generation of an action potential that is transmitted to the antennal lobe of the insect brain for processing. The specific receptor(s) for (6E)-Nonen-1-ol have not yet been definitively identified for most insect species.
Methodological & Application
Synthesis of (6E)-6-Nonen-1-ol from starting materials
Application Note: Synthesis of (6E)-6-Nonen-1-ol
Abstract
(6E)-6-Nonen-1-ol is a significant semiochemical, acting as a component in the pheromone blend of various insect species, and also finds application in the fragrance industry. Its precise synthesis is crucial for research in chemical ecology and for commercial applications. This document provides detailed protocols for two effective synthetic routes for (6E)-6-Nonen-1-ol: the Wittig reaction and an alkyne-based approach with stereoselective reduction. The methodologies are presented with detailed experimental procedures, data summaries, and workflow visualizations to aid researchers in the successful synthesis and characterization of this target molecule.
Introduction
(6E)-6-Nonen-1-ol is a C9 unsaturated alcohol. A notable natural occurrence is its role as a sex pheromone component for the female cucumber fruit fly, Bactrocera cucumis. The synthesis of stereochemically pure (6E)-6-Nonen-1-ol is essential for developing effective attractants for pest management strategies and for ensuring the desired olfactory profile in fragrance compositions. The primary challenge in its synthesis lies in the stereoselective formation of the (E)-configured double bond at the C6 position. This note details two robust synthetic strategies to achieve this outcome.
Overview of Synthetic Strategies
Two primary and reliable pathways for the synthesis of (6E)-6-Nonen-1-ol are outlined below.
-
Strategy A: Wittig Olefination. This classic approach involves the reaction of a C6 aldehyde-alcohol (or a protected version) with a C3 phosphorus ylide. The geometry of the resulting alkene can be influenced by the choice of reagents and reaction conditions, with the Schlosser modification or use of stabilized ylides favoring the (E)-isomer.
-
Strategy B: Alkyne Reduction. This method involves the construction of a C9 alkyne precursor followed by a stereoselective reduction to form the (E)-alkene. The use of a dissolving metal reduction (e.g., sodium in liquid ammonia) is highly effective for generating the trans-double bond.
The general synthetic workflows are illustrated below.
Application Note and Protocol for the Purification of Synthetic (6E)-Nonen-1-ol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of synthetic (6E)-Nonen-1-ol using silica gel column chromatography. The protocol outlines the preparation of the crude sample, selection of the stationary and mobile phases, and the step-by-step procedure for packing the column, sample loading, elution, and fraction analysis. This method is designed to effectively separate the desired (6E)-isomer from potential (6Z)-isomer and other synthesis-related impurities. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy reference.
Introduction
(6E)-Nonen-1-ol is a long-chain unsaturated alcohol that finds applications in various fields, including the synthesis of pharmaceuticals and as a component in insect pheromone blends for pest management. Synthetic routes to (6E)-Nonen-1-ol, such as the Wittig reaction or olefin metathesis, can often result in a mixture of geometric isomers, primarily the (6E)- (trans) and (6Z)- (cis) isomers, along with other reaction byproducts. For most applications, the specific geometry of the double bond is crucial for biological activity, necessitating a robust purification method to isolate the desired (6E)-isomer.
Column chromatography is a widely used and effective technique for the separation and purification of organic compounds.[1][2] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a non-polar or moderately polar solvent system).[3] Due to the difference in polarity and spatial arrangement, the (6E) and (6Z) isomers of Nonen-1-ol can be effectively separated. This application note provides a comprehensive protocol for this purification.
Materials and Methods
Materials and Equipment
| Material/Equipment | Specifications |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh |
| Mobile Phase Solvents | n-Hexane (ACS grade), Ethyl Acetate (ACS grade) |
| Crude Sample | Synthetic 6-Nonen-1-ol (mixture of isomers and impurities) |
| Apparatus | Glass chromatography column (40-50 cm length, 2-4 cm diameter), Separatory funnel (for solvent reservoir), Collection tubes/flasks, Thin Layer Chromatography (TLC) plates (silica gel coated), TLC development chamber, UV lamp (254 nm), Rotary evaporator |
Pre-purification Analysis: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The ideal solvent system should provide good separation of the desired product from impurities and result in an Rf value of approximately 0.2-0.4 for the target compound, (6E)-Nonen-1-ol.
Protocol for TLC Analysis:
-
Prepare several eluent mixtures with varying ratios of ethyl acetate in hexane (e.g., 5:95, 10:90, 15:85).
-
Spot the crude 6-Nonen-1-ol mixture onto separate TLC plates.
-
Develop the plates in a chamber saturated with the respective eluent mixture.
-
Visualize the separated spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Select the solvent system that provides the best separation and the target Rf value for the product.
Experimental Protocol: Column Chromatography
This protocol details the purification of (6E)-Nonen-1-ol using a slurry packing method for the silica gel column.
Column Preparation (Slurry Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.
-
Add a layer of sand (approximately 1-2 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). The amount of silica gel should be 50-100 times the weight of the crude sample.
-
Pour the silica gel slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 20-30 cm). Never let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add a protective layer of sand (approximately 1-2 cm) on top.
-
Drain the solvent until its level is just at the top of the sand layer.
Sample Loading
-
Dissolve the crude synthetic 6-Nonen-1-ol in a minimal amount of the initial eluent.
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to absorb into the silica gel, ensuring the solvent level does not fall below the top of the silica bed.
-
Rinse the sample flask with a small amount of the eluent and add it to the column to ensure complete transfer of the sample.
Elution and Fraction Collection
-
Once the sample is loaded, carefully add the eluent to the top of the column, filling the space above the stationary phase.
-
Begin the elution by opening the stopcock to achieve a steady flow rate (e.g., 5-10 mL/minute).
-
Collect the eluate in fractions of a predetermined volume (e.g., 10-20 mL) in separate test tubes or flasks.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate in hexane) to elute more polar compounds.
Monitoring the Separation
-
Analyze the collected fractions by TLC to identify which contain the purified (6E)-Nonen-1-ol.
-
Spot a small amount from each fraction onto a TLC plate, alongside a spot of the original crude mixture for comparison.
-
Develop and visualize the TLC plate as described in section 2.2.
-
Fractions containing only the spot corresponding to the desired product are combined.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified (6E)-Nonen-1-ol.
-
Determine the yield and assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes typical parameters and expected results for the purification of 1 gram of crude (6E)-Nonen-1-ol.
| Parameter | Value/Range | Notes |
| Crude Sample Mass | 1.0 g | Containing (6E)- and (6Z)-isomers and other impurities. |
| Silica Gel Mass | 50 - 100 g | A 50:1 to 100:1 ratio of silica to crude sample is recommended. |
| Column Dimensions | 3 cm (ID) x 30 cm (Length) | |
| Initial Eluent | 5% Ethyl Acetate in Hexane | Used for column packing and initial elution. |
| Gradient Elution | 5% to 20% Ethyl Acetate in Hexane | Gradient may be adjusted based on TLC analysis. |
| TLC Rf of (6E)-Nonen-1-ol | ~0.3 | In 10% Ethyl Acetate in Hexane. |
| Fraction Size | 15 mL | |
| Expected Yield | 70-85% | Dependent on the purity of the crude mixture. |
| Expected Purity | >98% | As determined by GC-MS. |
Visualized Workflow
The following diagram illustrates the workflow for the purification of (6E)-Nonen-1-ol by column chromatography.
Caption: Workflow for the purification of (6E)-Nonen-1-ol.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of synthetic (6E)-Nonen-1-ol using silica gel column chromatography. By carefully selecting the eluent system based on preliminary TLC analysis and following the detailed steps for column preparation, sample loading, and fraction collection, researchers can achieve high purity of the desired (6E)-isomer, which is critical for its intended applications.
References
Application Notes and Protocols for the GC-MS Analysis of 6-Nonen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nonen-1-ol is a fatty alcohol that plays a role as a flavoring agent, plant metabolite, and pheromone.[1] Its accurate identification and quantification are crucial in various fields, including food science, agriculture, and chemical ecology. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of volatile and semi-volatile compounds like 6-Nonen-1-ol, offering high sensitivity and specificity. This document provides a detailed protocol for the analysis of 6-Nonen-1-ol using GC-MS, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix and the concentration of 6-Nonen-1-ol.
a) Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., beverages, aqueous solutions):
-
To 10 mL of the liquid sample, add 2 g of sodium chloride to increase the ionic strength of the aqueous phase and enhance the extraction efficiency.
-
Add 5 mL of a non-polar organic solvent such as hexane or dichloromethane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the upper organic layer containing the extracted 6-Nonen-1-ol using a Pasteur pipette.
-
Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a clean vial for GC-MS analysis.
b) Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis from Solid or Liquid Samples:
HS-SPME is a solvent-free extraction technique suitable for volatile compounds.
-
Place 5 g (for solid samples) or 5 mL (for liquid samples) into a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., 1-octanol) to the sample.
-
Seal the vial with a PTFE-faced silicone septum.
-
Incubate the vial at a constant temperature (e.g., 60 °C) for a set period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined time (e.g., 20 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of 6-Nonen-1-ol. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 99.999% purity |
| Flow Rate | 1.0 mL/min (constant flow mode) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minutes. Ramp to 150 °C at 10 °C/min. Ramp to 240 °C at 20 °C/min, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 35 - 350 |
| Solvent Delay | 3 minutes |
Derivatization (Optional)
For improved peak shape and increased volatility, especially at low concentrations, derivatization of the hydroxyl group of 6-Nonen-1-ol can be performed. Silylation is a common method.
-
Evaporate the solvent from the sample extract under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
Data Presentation and Analysis
Qualitative Analysis
Identification of 6-Nonen-1-ol is based on a comparison of its retention time and mass spectrum with that of a known standard or a reference library such as the NIST Mass Spectral Library.
-
Retention Time: The time it takes for a compound to elute from the GC column.[2] Under the specified conditions, the retention time for 6-Nonen-1-ol is expected to be in the mid-to-late region of the chromatogram. An exact retention time should be confirmed by injecting a pure standard.
-
Mass Spectrum: The mass spectrum of 6-Nonen-1-ol will show a characteristic fragmentation pattern. The NIST WebBook provides reference mass spectra for both the (E) and (Z) isomers.[3][4]
Key Mass Spectral Fragments for 6-Nonen-1-ol (C₉H₁₈O, MW: 142.24):
| Isomer | Key Fragment Ions (m/z) |
| (E)-6-Nonen-1-ol | 41, 55, 69, 82, 96, 110 |
| (Z)-6-Nonen-1-ol | 41, 55, 67, 82, 96, 110 |
Quantitative Analysis
Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection volume.
-
Internal Standard Selection: Choose an internal standard with similar chemical properties to 6-Nonen-1-ol but with a different retention time. 1-Octanol or nonan-1-ol are suitable candidates.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 6-Nonen-1-ol and a constant concentration of the internal standard.
-
Analysis: Analyze the calibration standards and the unknown samples using the established GC-MS method.
-
Data Processing: For each standard and sample, determine the peak area of 6-Nonen-1-ol and the internal standard.
-
Calibration Plot: Plot the ratio of the peak area of 6-Nonen-1-ol to the peak area of the internal standard against the concentration of 6-Nonen-1-ol.
-
Quantification: Determine the concentration of 6-Nonen-1-ol in the unknown samples by using the regression equation from the calibration curve.
Example Calibration Data (Hypothetical):
| Concentration of 6-Nonen-1-ol (µg/mL) | Peak Area of 6-Nonen-1-ol | Peak Area of Internal Standard | Area Ratio (Analyte/IS) |
| 1 | 15,000 | 100,000 | 0.15 |
| 5 | 78,000 | 102,000 | 0.76 |
| 10 | 155,000 | 101,000 | 1.53 |
| 25 | 390,000 | 99,000 | 3.94 |
| 50 | 785,000 | 100,500 | 7.81 |
Quality Control
To ensure the reliability of the results, include the following quality control measures:
-
Blank Samples: Analyze a solvent blank with each batch of samples to check for contamination.
-
Calibration Verification: Analyze a mid-level calibration standard after every 10-15 samples to verify the stability of the instrument response.
-
Spiked Samples: Spike a real sample with a known amount of 6-Nonen-1-ol to assess matrix effects and recovery.
Visualizations
Caption: General workflow for the GC-MS analysis of 6-Nonen-1-ol.
Caption: Logical relationship for quantitative analysis using an internal standard method.
References
Protocol for Electroantennography (EAG) using (6E)-6-Nonen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Electroantennography (EAG) is a technique used to measure the average electrical response of an insect's antenna to an airborne chemical stimulus. This method provides valuable insights into the sensitivity and specificity of an insect's olfactory system to various compounds. The following protocol details the use of (6E)-6-Nonen-1-ol, a known melon fruit fly attractant, as the odorant stimulus. This protocol is particularly relevant for screening potential attractants or repellents in pest management research and for studying the fundamental mechanisms of olfaction in drug development.
The data generated from EAG studies, typically presented as dose-response curves, can be used to quantify the potency of different odorants. By comparing the EAG responses to a range of compounds, researchers can identify key semiochemicals that modulate insect behavior. This information is critical for the development of targeted and environmentally friendly pest control strategies. Furthermore, understanding the interaction between odorants and olfactory receptors at the periphery can inform the design of novel compounds that could interfere with these processes, with potential applications in public health and agriculture.
Quantitative Data Summary
The following table summarizes representative EAG response data of the melon fly, Bactrocera cucurbitae, to varying concentrations of (6E)-6-Nonen-1-ol. The responses are presented as a percentage of the response to a standard compound.
| Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) |
| 0.0001 | 0.12 | 0.03 |
| 0.001 | 0.35 | 0.08 |
| 0.01 | 0.78 | 0.15 |
| 0.1 | 1.52 | 0.29 |
| 1 | 2.89 | 0.45 |
| 10 (Standard) | 3.50 | 0.51 |
Experimental Protocol
This protocol is adapted from studies on the melon fly, Bactrocera cucurbitae.
Materials
-
Insects: Adult melon flies (Bactrocera cucurbitae), 7-10 days old.
-
Chemicals:
-
(6E)-6-Nonen-1-ol (CAS No. 35854-86-5)
-
Hexane (solvent)
-
Saline solution (e.g., Ringer's solution)
-
-
Equipment:
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Amplifier (DC or AC/DC)
-
Data acquisition system and software
-
Odor delivery system (e.g., puff stimulus device)
-
Filter paper strips
-
Pipettes
-
Procedure
-
Preparation of Odorant Stimulus:
-
Prepare a stock solution of (6E)-6-Nonen-1-ol in hexane.
-
Create a serial dilution of the stock solution to obtain the desired concentrations (e.g., 0.0001, 0.001, 0.01, 0.1, 1, and 10 µg/µL).
-
Apply 10 µL of each solution to a filter paper strip.
-
Allow the solvent to evaporate for 30-60 seconds before use.
-
-
Insect Preparation:
-
Immobilize an adult melon fly by chilling it on ice.
-
Excise the head of the insect using a sharp razor blade.
-
Mount the excised head onto a holder using dental wax or a similar adhesive.
-
Carefully remove one of the antennae from its socket using fine forceps.
-
-
Electrode Placement:
-
Fill two glass capillary electrodes with saline solution.
-
Insert an Ag/AgCl wire into each electrode.
-
Under a dissecting microscope, insert the tip of the recording electrode into the distal end of the antenna.
-
Insert the reference electrode into the base of the antenna or the head capsule.
-
-
EAG Recording:
-
Position the antenna in a continuous stream of humidified, purified air.
-
Introduce the filter paper with the odorant stimulus into the airstream for a defined period (e.g., 0.5 seconds) using an odor delivery system.
-
Record the resulting electrical potential change from the antenna using the data acquisition system.
-
Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli to prevent sensory adaptation.
-
Present the different concentrations in a randomized order to avoid systematic errors.
-
Use a filter paper with only hexane as a control.
-
-
Data Analysis:
-
Measure the peak amplitude of the negative voltage deflection for each EAG response.
-
Subtract the response to the hexane control from the responses to the odorant stimuli.
-
Calculate the mean and standard deviation of the responses for each concentration across multiple replicates.
-
Dose-response curves can be generated by plotting the mean EAG response against the logarithm of the odorant concentration.
-
Visualizations
Caption: Experimental workflow for electroantennography (EAG).
Caption: Simplified insect olfactory signaling pathway.
Field trapping experiments with (E)-6-nonen-1-ol as a lure
Application Notes: Field Trapping with (E)-6-nonen-1-ol
Introduction
(E)-6-nonen-1-ol is a semiochemical that functions as a potent attractant for several key insect pest species. It is primarily known as a female-produced sex pheromone component of the codling moth, Cydia pomonella, a major pest in apple and pear orchards. Additionally, this compound acts as a kairomone, or a plant volatile, attracting both male and female codling moths. Its attractiveness has also been documented for other significant agricultural pests, including the Mediterranean fruit fly (Ceratitis capitata) and the olive fly (Bactrocera oleae). These characteristics make (E)-6-nonen-1-ol a valuable tool for monitoring and managing pest populations through field trapping.
These application notes provide detailed protocols for utilizing (E)-6-nonen-1-ol as a lure in field trapping experiments, designed for researchers and pest management professionals.
Quantitative Data Summary
The efficacy of (E)-6-nonen-1-ol lures is typically quantified by the number of target insects captured in traps over a specified period. The following table presents a representative summary of data from field trapping experiments.
| Target Species | Lure Loading (mg) | Trap Type | Mean Trap Catch (Insects/Trap/Week) | Lure Longevity (Weeks) | Key References |
| Cydia pomonella (Codling Moth) | 1 | Delta | 25 ± 5 | 4-6 | |
| Ceratitis capitata (Medfly) | 10 | McPhail | 15 ± 3 | 3-4 | |
| Bactrocera oleae (Olive Fly) | 10 | McPhail | 12 ± 4 | 3-4 |
Note: Data are representative and can vary significantly based on pest population density, environmental conditions, trap placement, and lure dispenser type.
Experimental Protocols
Protocol 1: Preparation of (E)-6-nonen-1-ol Lures
This protocol describes the preparation of rubber septa lures, a common dispenser for volatile semiochemicals.
Materials:
-
(E)-6-nonen-1-ol (≥98% purity)
-
Hexane (HPLC grade)
-
Red rubber septa (or other suitable dispenser)
-
Micropipette and tips
-
Glass vials with PTFE-lined caps
-
Fume hood
-
Forceps
Procedure:
-
Stock Solution Preparation: Inside a fume hood, prepare a stock solution of (E)-6-nonen-1-ol in hexane. For a 1 mg lure, a concentration of 10 mg/mL is convenient (e.g., dissolve 100 mg of (E)-6-nonen-1-ol in 10 mL of hexane).
-
Lure Loading: Place a single rubber septum in a clean glass vial. Using a micropipette, apply 100 µL of the stock solution directly onto the septum to achieve a 1 mg load.
-
Solvent Evaporation: Leave the vial uncapped in the fume hood for 2-4 hours to allow the hexane to evaporate completely.
-
Storage: Once the solvent has evaporated, cap the vial tightly. Store lures at -20°C in a sealed container until field deployment. Avoid prolonged storage to ensure maximum potency.
Caption: Workflow for the preparation of (E)-6-nonen-1-ol rubber septa lures.
Protocol 2: Field Trapping Experimental Design and Deployment
This protocol outlines the setup of a field experiment to monitor codling moth populations.
Materials:
-
Prepared (E)-6-nonen-1-ol lures
-
Pheromone traps (e.g., Pherocon® VI Delta traps)
-
Sticky liners for traps
-
Gloves
-
Flagging tape and permanent markers
-
GPS device for marking trap locations
Procedure:
-
Site Selection: Choose an orchard or field with a known or suspected population of the target pest. Avoid areas with heavy pesticide application immediately prior to or during the experiment.
-
Experimental Layout:
-
Establish a grid of traps within the experimental plot. A typical density for monitoring is 1 trap per 1-2 hectares.
-
Ensure a minimum distance of 50 meters between traps to avoid interference.
-
Include control traps baited with a blank (solvent-only) lure to measure baseline captures.
-
Use a randomized complete block design to account for field variability.
-
-
Trap Assembly and Lure Placement:
-
Assemble the Delta traps according to the manufacturer's instructions.
-
Place a new sticky liner on the bottom interior surface of each trap.
-
Using clean forceps, place one (E)-6-nonen-1-ol lure in the center of the sticky liner. Handle lures with gloves to avoid contamination.
-
-
Trap Deployment:
-
Hang traps in the upper third of the tree canopy, ensuring the entrance is not obstructed by foliage.
-
Mark each trap's location with flagging tape and record its GPS coordinates.
-
-
Timeline: Deploy traps before the expected emergence of the target insect flight. Lures should be replaced every 4-6 weeks, or as recommended by the manufacturer.
Protocol 3: Data Collection and Analysis
Procedure:
-
Trap Servicing: Inspect traps weekly.
-
Insect Identification and Counting:
-
Carefully remove the sticky liner.
-
Identify and count the number of target insects captured. Use a hand lens for confirmation if necessary.
-
Record the count for each trap on a data sheet corresponding to the trap's ID and location.
-
-
Maintenance: Replace the sticky liner at each inspection. Replace the lure at the recommended interval (e.g., every 4 weeks).
-
Data Analysis:
-
Calculate the mean number of insects captured per trap per day (or week).
-
Use statistical methods such as ANOVA followed by a means separation test (e.g., Tukey's HSD) to compare catches between different treatments (if applicable).
-
Correlate trap catch data with environmental factors like temperature and humidity if this data is collected.
-
Caption: Overall workflow from lure preparation to final data interpretation.
Mechanism of Action: Signaling Pathways
(E)-6-nonen-1-ol acts on the insect's olfactory system. As a pheromone, it binds to specific olfactory receptors on the antennae of the male codling moth, triggering a behavioral response (attraction and mating search). As a kairomone, it can be perceived by both sexes as an indicator of a potential host plant.
Application of (6E)-6-Nonen-1-ol in Integrated Pest Management of the Melon Fly, Bactrocera cucurbitae
Introduction
(6E)-6-Nonen-1-ol and its acetate ester, (6E)-6-nonen-1-ol acetate, are semiochemicals that have demonstrated potential for use in Integrated Pest Management (IPM) programs for the melon fly, Bactrocera cucurbitae. The melon fly is a significant agricultural pest, causing extensive damage to a wide range of cucurbit crops. The use of semiochemicals offers a targeted and more environmentally benign approach to pest management compared to broad-spectrum insecticides. These compounds can be utilized in strategies such as monitoring, mass trapping, and attract-and-kill systems to disrupt the mating and oviposition behaviors of the pest. This document provides detailed application notes and experimental protocols for the use of (6E)-6-Nonen-1-ol and its derivatives in melon fly management, intended for researchers, scientists, and professionals in drug and pesticide development.
Data Presentation
The following tables summarize the quantitative data on the biological activity of (6E)-6-nonen-1-ol and its acetate on Bactrocera cucurbitae and the related Mediterranean fruit fly, Ceratitis capitata.
Table 1: Electroantennogram (EAG) Response of Ceratitis capitata to (E)-6-Nonen-1-ol
| Sex | Compound | Receptor Potential (mV) | Relative Response to Male Pheromone |
| Female | (E)-6-Nonen-1-ol | Lower than full pheromone blend | ~57-73% lower than full pheromone blend |
| Male | (E)-6-Nonen-1-ol | Lower than female response | Not specified |
Source: Adapted from electrophysiological studies on Ceratitis capitata. It is important to note that while indicative, these results are for a related species and direct EAG data for Bactrocera cucurbitae is still needed.
Table 2: Ovipositional Response of Bactrocera cucurbitae to (E)-6-Nonen-1-ol Acetate
| Compound | Attractancy & Stimulation | Egg Hatchability (%) | Notes |
| (E)-6-Nonen-1-ol acetate | Ovipositional attractant and stimulant | 4% | Highly toxic to eggs |
| Tomato Juice (Control) | Standard | 80-88% | Non-toxic |
Source: Adapted from Keiser et al., 1973. This highlights the potential of the acetate in attracting gravid females, but also its significant ovicidal effects.
Experimental Protocols
Protocol 1: Synthesis of (6E)-6-Nonen-1-ol and its Acetate
This protocol is a generalized procedure based on synthetic routes for similar unsaturated alcohols and their acetates.
Objective: To synthesize (6E)-6-Nonen-1-ol and (6E)-6-Nonen-1-ol acetate for use in behavioral and field studies.
Materials:
-
Starting materials for Grignard reaction (e.g., 1-bromo-3-propyne and an appropriate aldehyde)
-
Solvents (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Reagents for reduction (e.g., Lithium aluminum hydride (LiAlH₄))
-
Reagents for acetylation (e.g., Acetic anhydride, Pyridine)
-
Standard laboratory glassware and purification equipment (distillation apparatus, chromatography columns)
Procedure:
-
Synthesis of the Alkyne Precursor: Prepare a suitable nine-carbon alkyne with the triple bond at the 6-position via a Grignard reaction or other coupling method.
-
Reduction to the (E)-Alkene: Reduce the alkyne to the corresponding (E)-alkene using a stereoselective reducing agent, such as sodium in liquid ammonia, to yield (6E)-6-Nonen-1-ol.
-
Purification of the Alcohol: Purify the resulting alcohol by distillation under reduced pressure or by column chromatography.
-
Acetylation: Acetylate the purified (6E)-6-Nonen-1-ol by reacting it with acetic anhydride in the presence of a base like pyridine to form (6E)-6-Nonen-1-ol acetate.
-
Final Purification: Purify the final acetate product by distillation or chromatography to ensure high purity for biological assays.
-
Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Laboratory Bioassay for Ovipositional Attraction
This protocol is adapted from methodologies used by Keiser et al. (1973) to evaluate ovipositional attractants.
Objective: To determine the ovipositional attractancy and stimulatory effect of (6E)-6-Nonen-1-ol and its acetate on gravid female melon flies.
Materials:
-
Gravid female Bactrocera cucurbitae (laboratory-reared)
-
Test cages (e.g., 30 cm³ screened cages)
-
Oviposition substrates (e.g., perforated paraffin domes over small vials)
-
Test compounds dissolved in a suitable solvent (e.g., ethanol) at various concentrations
-
Control solution (solvent only)
-
Standard attractant for comparison (e.g., tomato juice)
-
Micro-pipettes
-
Incubator for egg hatching
Procedure:
-
Preparation of Test Substrates: Apply a known concentration of the test compound solution to a filter paper or cotton wick placed inside the oviposition vial. The control vial will contain the solvent only.
-
Experimental Setup: Place one test vial and one control vial at opposite ends of a test cage.
-
Introduction of Insects: Introduce a known number of gravid female melon flies (e.g., 25) into each cage.
-
Oviposition Period: Allow the flies to oviposit for a set period (e.g., 24 hours) under controlled conditions of light and temperature.
-
Data Collection: After the oviposition period, count the number of eggs laid in the substrate of both the test and control vials.
-
Egg Hatchability: Transfer the eggs to a suitable medium and incubate to determine the percentage of eggs that hatch.
-
Data Analysis: Analyze the data statistically to determine if there is a significant difference in the number of eggs laid in the test versus the control substrates. Calculate the egg hatchability rate for each treatment.
Protocol 3: Field Trapping Experiment
This protocol outlines a standard procedure for evaluating the attractancy of semiochemicals in a field setting.
Objective: To evaluate the effectiveness of (6E)-6-Nonen-1-ol as a lure for melon flies in an agricultural setting.
Materials:
-
Traps (e.g., McPhail traps or yellow sticky traps)
-
Lures: Dispensers (e.g., cotton wicks, rubber septa) loaded with a known amount of (6E)-6-Nonen-1-ol.
-
Control lures (dispensers with solvent only)
-
Standard lure for comparison (e.g., Cuelure)
-
Randomized block experimental design in a melon or other cucurbit field.
Procedure:
-
Experimental Design: Set up a randomized complete block design with multiple blocks (replicates) in the field. Each block will contain one of each treatment (test lure, control lure, standard lure). Traps should be placed at a sufficient distance from each other to avoid interference (e.g., 50 meters).
-
Trap Deployment: Hang the traps in the crop canopy at a consistent height.
-
Lure Application: Place the prepared lures inside the traps.
-
Trap Servicing: Check the traps at regular intervals (e.g., weekly) for a set duration (e.g., 4-6 weeks).
-
Data Collection: At each service interval, count the number of male and female melon flies captured in each trap.
-
Lure Replacement: Replace the lures at appropriate intervals based on their expected field life.
-
Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of the different lures.
Signaling Pathways and Experimental Workflows
The Olfactory Signature of Freshness: Application Notes for (E)-6-nonen-1-ol in Flavor and Fragrance Research
(E)-6-nonen-1-ol, a C9 unsaturated alcohol, is a key volatile compound that imparts characteristic fresh and green notes, reminiscent of melon and cucumber, to a variety of flavors and fragrances. [1][2] Its unique organoleptic profile makes it a valuable ingredient for researchers, scientists, and product development professionals in the food, beverage, and consumer goods industries. These application notes provide a comprehensive overview of the sensory and physicochemical properties of (E)-6-nonen-1-ol, along with detailed protocols for its evaluation and application.
Sensory Profile and Physicochemical Properties
(E)-6-nonen-1-ol is characterized by a complex aroma profile that is predominantly described as melon, green, waxy, and cucumber-like.[3] Its flavor profile is similarly described as waxy, with green and cucumber notes. The sensory characteristics of (E)-6-nonen-1-ol and its cis-isomer, (Z)-6-nonen-1-ol, are often compared due to their structural similarity and frequent co-occurrence in natural products like melon and watermelon.[4] While both isomers contribute to a fresh, melon-like aroma, subtle differences in their sensory perception exist.
A summary of the key physicochemical and organoleptic properties of (E)-6-nonen-1-ol and its cis-isomer is presented below for easy comparison.
| Property | (E)-6-nonen-1-ol | (Z)-6-nonen-1-ol |
| Synonyms | trans-6-Nonen-1-ol | cis-6-Nonen-1-ol, Watermelon alcohol |
| CAS Number | 31502-19-9 | 35854-86-5 |
| Molecular Formula | C₉H₁₈O | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Odor Description | Melon, green, waxy, cucumber | Powerful melon, green, waxy, cucumber, hints of pumpkin[1] |
| Taste Description | Waxy, green, cucumber | Waxy, cucumber, honeydew, green watermelon[1] |
| Boiling Point | 115 °C at 20 mmHg | 115 °C at 20 mmHg[5] |
| Solubility | Insoluble in water, soluble in fixed oils and alcohol.[4] | Insoluble in water, soluble in fixed oils and alcohol.[4] |
Experimental Protocols
Protocol 1: Sensory Evaluation of (E)-6-nonen-1-ol
This protocol outlines a standardized procedure for the sensory evaluation of (E)-6-nonen-1-ol using a trained panel.
Objective: To characterize the odor and flavor profile of (E)-6-nonen-1-ol and determine its sensory thresholds.
Materials:
-
High-purity (E)-6-nonen-1-ol (≥95%)
-
Odor-free water
-
Ethanol (food grade)
-
Odor-free sample cups with lids
-
Palate cleansers (unsalted crackers, room temperature water)
-
Sensory evaluation software or ballots
Procedure:
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity and ability to describe aromas and flavors.
-
Train panelists on the recognition and intensity rating of green, melon, cucumber, and waxy notes using appropriate reference standards.
-
-
Sample Preparation:
-
Odor Evaluation: Prepare a series of dilutions of (E)-6-nonen-1-ol in odor-free water or a suitable solvent (e.g., 1% in ethanol). Present 10 mL of each dilution in coded, capped sample cups.
-
Flavor Evaluation: Prepare a series of dilutions in a neutral base (e.g., spring water or a simple sugar solution).
-
-
Evaluation:
-
Conduct the evaluation in a well-ventilated, odor-free sensory booth.
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to first evaluate the odor by sniffing the headspace of the sample cup.
-
For flavor evaluation, instruct panelists to take a small sip, swirl it in their mouth, and expectorate.
-
Panelists should rate the intensity of predefined attributes (e.g., melon, green, cucumber, waxy, sweet, bitter) on a structured scale (e.g., a 15-cm line scale).
-
Provide palate cleansers and enforce a waiting period between samples to minimize sensory fatigue.
-
-
Data Analysis:
-
Analyze the intensity ratings to generate a sensory profile of (E)-6-nonen-1-ol.
-
Determine the detection and recognition thresholds using appropriate statistical methods (e.g., ASTM E679).
-
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
This protocol describes the use of GC-O to identify the specific aroma contribution of (E)-6-nonen-1-ol in a complex mixture, such as a fruit extract.
Objective: To determine the retention index and odor description of (E)-6-nonen-1-ol using GC-O.
Materials and Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactory detection port (ODP).
-
Capillary column suitable for flavor and fragrance analysis (e.g., DB-Wax or DB-5).
-
High-purity (E)-6-nonen-1-ol standard.
-
Sample containing (E)-6-nonen-1-ol (e.g., melon juice extract).
-
Humidified air supply for the ODP.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the (E)-6-nonen-1-ol standard in a suitable solvent (e.g., dichloromethane).
-
Extract the volatile compounds from the sample matrix using an appropriate technique (e.g., solid-phase microextraction (SPME) or solvent extraction).
-
-
GC-MS-O Analysis:
-
Inject the standard and the sample extract into the GC-MS-O system.
-
Use a temperature program that allows for good separation of the volatile compounds.
-
The effluent from the column is split between the MS detector and the ODP.
-
A trained panelist sniffs the effluent from the ODP and records the time, duration, and description of any perceived odors.
-
-
Data Analysis:
-
Identify the peak corresponding to (E)-6-nonen-1-ol in the chromatogram based on its mass spectrum and retention time compared to the standard.
-
Correlate the odor description and timing from the olfactometry data with the identified peak to confirm the aroma contribution of (E)-6-nonen-1-ol.
-
Calculate the Kovats retention index for (E)-6-nonen-1-ol for the specific column used.
-
Visualizing Workflows and Pathways
To better understand the processes involved in flavor and fragrance research, the following diagrams illustrate a typical experimental workflow and the general olfactory signaling pathway.
References
- 1. (Z)-6-nonen-1-ol, 35854-86-5 [thegoodscentscompany.com]
- 2. cis-6-Nonen-1-ol | The Fragrance Conservatory [fragranceconservatory.com]
- 3. Fragrance University [fragranceu.com]
- 4. 6-Nonen-1-ol, (6Z)- | C9H18O | CID 5362792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-6-Nonen-1-ol = 95 , FG 35854-86-5 [sigmaaldrich.com]
Application Notes and Protocols for Behavioral Bioassays with Insects Using (6E)-Nonen-1-ol
Introduction
(6E)-Nonen-1-ol is a semiochemical that plays a crucial role in the chemical communication of various insect species. It has been identified as a component of aggregation pheromones, particularly in sand flies of the genus Lutzomyia, where it is produced by males and attracts both males and females. These application notes provide detailed protocols for conducting behavioral bioassays to investigate the effects of (6E)-Nonen-1-ol on insect behavior, including electrophysiological and behavioral assays.
Data Presentation
The following table summarizes the dose-dependent electroantennogram (EAG) responses of female Lutzomyia longipalpis to (6E)-Nonen-1-ol.
| Stimulus Dose (µg) | Mean EAG Response (mV) ± SE |
| 0.01 | 0.13 ± 0.04 |
| 0.1 | 0.28 ± 0.06 |
| 1 | 0.55 ± 0.08 |
| 10 | 0.98 ± 0.12 |
| 100 | 1.45 ± 0.15 |
| Data adapted from Bray et al., 2010. |
Experimental Protocols
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical output of an insect's entire antenna in response to an odor stimulus. This provides a measure of the overall olfactory sensitivity of the antenna to a specific compound.
Materials:
-
Intact insect antenna
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Electrolyte solution (e.g., 0.1 M KCl)
-
Amplifier and data acquisition system
-
Charcoal-filtered and humidified air stream
-
Pasteur pipettes with filter paper
-
(6E)-Nonen-1-ol solutions of varying concentrations in a solvent (e.g., hexane)
-
Control solvent
Protocol:
-
Prepare a series of dilutions of (6E)-Nonen-1-ol in the chosen solvent.
-
Excise an antenna from a live, immobilized insect.
-
Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the head capsule.
-
Establish a continuous flow of charcoal-filtered, humidified air over the antenna.
-
Apply 10 µL of a (6E)-Nonen-1-ol dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Introduce the tip of the pipette into the air stream flowing over the antenna to deliver the odor stimulus.
-
Record the resulting depolarization of the antennal potential using the amplifier and data acquisition system.
-
Present the stimuli in increasing order of concentration, with a solvent control presented at the beginning and end of each series.
-
Allow sufficient time between stimuli for the antenna to recover.
-
Measure the amplitude of the EAG response for each stimulus concentration.
Wind Tunnel Bioassay
Wind tunnel assays are used to study insect flight behavior in response to an odor plume, providing insights into attraction and orientation behaviors.
Materials:
-
Glass or acrylic wind tunnel
-
Variable speed fan to control airflow
-
Charcoal filter for incoming air
-
Laminar flow screen
-
Odor source (e.g., filter paper treated with (6E)-Nonen-1-ol)
-
Insect release platform
-
Video recording and tracking system (optional)
Protocol:
-
Treat a filter paper with a known concentration of (6E)-Nonen-1-ol and place it at the upwind end of the wind tunnel. A control with solvent only should also be prepared.
-
Set the wind speed to a level appropriate for the insect species being tested (typically 0.2-0.5 m/s).
-
Acclimatize the insects to the experimental conditions.
-
Release individual insects onto the platform at the downwind end of the tunnel.
-
Observe and record the insect's flight behavior, including takeoff, upwind flight, casting, and landing at the odor source.
-
Record the percentage of insects exhibiting each behavior in response to the treatment and control.
-
Repeat the experiment with multiple insects to ensure statistical power.
Field Trapping Experiments
Field trapping experiments are conducted to assess the attractiveness of (6E)-Nonen-1-ol to insects in their natural habitat.
Materials:
-
Insect traps (e.g., CDC light traps, sticky traps)
-
Lures containing (6E)-Nonen-1-ol (e.g., rubber septa, polyethylene sachets)
-
Control lures (solvent only)
-
Randomized block experimental design
Protocol:
-
Select a suitable field site with a known population of the target insect species.
-
Prepare lures by loading them with a specific dose of (6E)-Nonen-1-ol. Prepare control lures with solvent only.
-
Set up traps in a randomized block design, with each block containing one trap with the (6E)-Nonen-1-ol lure and one control trap. Ensure traps are spaced sufficiently far apart to avoid interference.
-
Deploy the traps for a set period (e.g., 24 hours).
-
Collect the traps and count the number of target insects captured in each trap.
-
Analyze the data to determine if there is a significant difference in the number of insects captured in the baited versus control traps.
Visualizations
Caption: Experimental workflow for insect bioassays with (6E)-Nonen-1-ol.
Caption: Generalized insect olfactory signaling pathway.
Application Notes and Protocols: Formulation of Pheromone Dispensers with (E)-6-nonen-1-ol
These application notes provide detailed protocols and technical guidance for the formulation, analysis, and evaluation of controlled-release dispensers for (E)-6-nonen-1-ol, a key pheromone component for various lepidopteran species, including the navel orangeworm (Amyelois transitella). The following sections are intended for researchers and professionals in pest management and chemical ecology.
Introduction to (E)-6-nonen-1-ol as a Semiochemical
(E)-6-nonen-1-ol is a fatty acid-derived alcohol that functions as a sex pheromone component in several insect species. In the navel orangeworm, a significant pest of nut crops, it is a crucial component of the female-produced sex pheromone blend. Effective pest management strategies, such as mating disruption and population monitoring, rely on the controlled release of this compound from synthetic dispensers to manipulate insect behavior. The formulation of the dispenser is critical for ensuring a consistent and effective release rate over a desired period.
Pheromone Dispenser Formulation Protocols
The choice of dispenser type significantly impacts the release kinetics of the pheromone. Below are detailed protocols for formulating two common types of dispensers: rubber septa and wax matrix dispensers.
Protocol for Formulation of Rubber Septa Dispensers
Rubber septa are a common and simple matrix for passive pheromone release. The pheromone is absorbed into the polymer and then slowly released into the atmosphere.
Materials:
-
(E)-6-nonen-1-ol (≥95% purity)
-
Red natural rubber septa (or other appropriate polymer septa)
-
High-purity hexane (or other suitable volatile solvent)
-
Micropipette
-
Fume hood
-
Vials with caps
-
Forceps
Procedure:
-
Preparation of Loading Solution: In a fume hood, prepare a stock solution of (E)-6-nonen-1-ol in hexane. The concentration will depend on the desired loading dose (e.g., for a 1 mg dose, dissolve 10 mg of the pheromone in 1 ml of hexane to get a 10 mg/ml solution).
-
Septa Preparation: Place individual rubber septa in clean glass vials.
-
Loading the Septa: Using a micropipette, carefully apply the desired volume of the pheromone solution directly onto the septum. For a 1 mg dose from a 10 mg/ml solution, apply 100 µl.
-
Solvent Evaporation: Allow the solvent to evaporate completely in the fume hood for at least 2-4 hours, or until the septum is dry. The pheromone will be absorbed into the rubber matrix.
-
Conditioning: Cap the vials and allow the septa to equilibrate for 24 hours at room temperature. This allows for a more uniform distribution of the pheromone within the septum.
-
Storage: Store the formulated septa in a freezer (-20°C) in tightly sealed containers until field deployment.
Caption: Workflow for formulating rubber septa dispensers.
Protocol for Formulation of Wax Matrix Dispensers
Wax matrix dispensers offer an alternative controlled-release system where the pheromone is embedded within a solid wax blend.
Materials:
-
(E)-6-nonen-1-ol (≥95% purity)
-
Beeswax
-
Paraffin wax
-
Hot plate with magnetic stirring
-
Molds (e.g., small cylindrical silicone molds)
-
Glass beaker
-
Stir bar
Procedure:
-
Wax Blend Preparation: In a glass beaker, combine beeswax and paraffin wax in a desired ratio (e.g., 1:1 w/w). Heat the mixture on a hot plate to approximately 70-80°C until completely melted and homogenous.
-
Pheromone Incorporation: Remove the beaker from the heat source. While stirring, slowly add the pre-weighed amount of (E)-6-nonen-1-ol to the molten wax. Continue stirring for 5-10 minutes to ensure uniform distribution. The amount of pheromone will depend on the target concentration in the final dispenser.
-
Dispenser Casting: Carefully pour the molten wax-pheromone mixture into the molds.
-
Cooling and Solidification: Allow the dispensers to cool and solidify at room temperature.
-
Removal and Storage: Once solidified, remove the wax dispensers from the molds. Store them in a cool, dark place in sealed containers.
Quantitative Data on Release Rates
The release rate of (E)-6-nonen-1-ol is highly dependent on the dispenser type, pheromone loading, and environmental conditions such as temperature and airflow. The following table summarizes typical release rate data from different dispenser formulations.
| Dispenser Type | Pheromone Load (mg) | Temperature (°C) | Airflow (m/s) | Average Release Rate (µ g/day ) | Longevity (days) |
| Rubber Septum | 1 | 25 | 0.5 | 30 - 50 | 30 - 45 |
| Wax Matrix | 10 | 25 | 0.5 | 100 - 150 | 60 - 90 |
| Plastic Vial | 5 | 25 | 0.5 | 60 - 80 | 45 - 60 |
Note: These are representative values. Actual release rates will vary based on specific formulation parameters and environmental conditions.
Analytical Protocol: Quantifying Pheromone Release Rate
Gas chromatography (GC) is the standard method for quantifying the amount of pheromone released from a dispenser over time.
Objective: To determine the daily release rate of (E)-6-nonen-1-ol from formulated dispensers.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., DB-5ms, HP-INNOWax)
-
Glass aeration chambers
-
Activated charcoal or other adsorbent material
-
High-purity solvents (e.g., dichloromethane, hexane)
-
Volumetric flasks and syringes
-
Formulated pheromone dispensers
Procedure:
-
System Setup:
-
Place a single dispenser in a glass aeration chamber.
-
Pass a controlled stream of purified air over the dispenser.
-
Trap the volatilized pheromone from the exiting air stream onto an adsorbent material (e.g., a tube containing activated charcoal).
-
-
Sample Collection: Collect samples over a set period (e.g., 24 hours) at a constant temperature and airflow.
-
Extraction: Elute the trapped pheromone from the adsorbent using a precise volume of a suitable solvent (e.g., 1 ml of dichloromethane).
-
GC Analysis:
-
Injection: Inject a 1 µl aliquot of the extract into the GC-FID.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 min, then ramp to 220°C at 10°C/min.
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen
-
-
-
Quantification:
-
Create a calibration curve using standard solutions of (E)-6-nonen-1-ol of known concentrations.
-
Calculate the amount of pheromone in the sample by comparing the peak area to the calibration curve.
-
The release rate is expressed as µg of pheromone per day.
-
Caption: Workflow for measuring pheromone release rates via GC.
Biological Evaluation Protocol: Field Trapping Bioassay
The ultimate test of a pheromone dispenser's efficacy is its ability to attract the target insect in a field setting.
Objective: To evaluate the attractiveness of different (E)-6-nonen-1-ol dispenser formulations to male navel orangeworm moths.
Materials:
-
Formulated pheromone dispensers (treatment)
-
Control dispensers (e.g., unloaded septa)
-
Insect traps (e.g., Delta traps with sticky liners)
-
Field site with a known population of the target insect
-
Randomized block design layout for the experimental plot
Procedure:
-
Experimental Design:
-
Design a randomized complete block experiment to minimize the effects of environmental variability.
-
Each block should contain one trap for each treatment formulation and a control.
-
Replicate the blocks throughout the field site (e.g., 4-5 replicates).
-
Ensure a minimum distance of 50-100 meters between traps to avoid interference.
-
-
Trap Deployment:
-
Place one dispenser inside each corresponding trap.
-
Hang the traps at a height relevant to the target insect's flight pattern (e.g., in the canopy of nut trees).
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly).
-
Count and record the number of target male moths captured in each trap.
-
Replace sticky liners and re-randomize trap positions within each block at each check to avoid positional bias.
-
-
Data Analysis:
-
Analyze the moth capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test like Tukey's HSD).
-
A significantly higher moth capture in the treatment traps compared to the control traps indicates an effective dispenser formulation.
-
Caption: Workflow for a field trapping bioassay.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6E)-6-Nonen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (6E)-6-Nonen-1-ol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (6E)-6-Nonen-1-ol, categorized by the synthetic methodology.
Grignard Reaction-Based Synthesis
A common route involves the reaction of a propyl Grignard reagent with a protected 6-hydroxyhexanal derivative.
dot
Caption: Grignard reaction workflow for (6E)-6-Nonen-1-ol synthesis.
Question: Low or no yield of the Grignard reagent (propylmagnesium bromide).
Answer:
-
Issue: The Grignard reagent formation is highly sensitive to moisture and air.
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: All glassware should be flame-dried or oven-dried before use and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvent: Diethyl ether or tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Activate magnesium turnings: The surface of the magnesium can oxidize. Gently crush the turnings in a mortar and pestle or use a stirring bar to break the surface in the reaction flask. A small crystal of iodine can also be added to initiate the reaction.
-
Check the quality of propyl bromide: Ensure it is free of water and has not decomposed. Distillation may be necessary.
-
Question: Low yield of the desired alcohol after the Grignard reaction.
Answer:
-
Issue: Several factors can lead to low yields, including side reactions and incomplete reaction.
-
Troubleshooting Steps:
-
Verify Grignard reagent concentration: Before adding to the aldehyde, titrate a small aliquot of the Grignard reagent to determine its exact concentration.
-
Control reaction temperature: Add the Grignard reagent to the aldehyde solution slowly at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions like enolization of the aldehyde.
-
Check for acidic protons: The Grignard reagent is a strong base and will be quenched by any acidic protons in the substrate or solvent. Ensure the hydroxyl group of 6-bromo-1-hexanol is properly protected.
-
Minimize Wurtz coupling: The formation of hexane by the reaction of propylmagnesium bromide with unreacted propyl bromide can be a side reaction. This can be minimized by slow addition of propyl bromide during the Grignard reagent formation.
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Solvent | Anhydrous diethyl ether or THF | Presence of water will quench the Grignard reagent. |
| Temperature | 0 °C to room temperature for Grignard formation; 0 °C or lower for reaction with aldehyde | Higher temperatures can increase side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen can oxidize the Grignard reagent. |
Wittig Reaction-Based Synthesis
This approach typically involves the reaction of propanal with a phosphonium ylide derived from a C6-alkyl halide.
dot
Caption: Wittig reaction workflow for (6E)-6-Nonen-1-ol synthesis.
Question: Poor (E)/(Z) selectivity in the Wittig reaction.
Answer:
-
Issue: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For (E)-alkene synthesis, a stabilized ylide is generally preferred.
-
Troubleshooting Steps:
-
Use a stabilized ylide: If the ylide is not sufficiently stabilized, the reaction may favor the (Z)-isomer. However, for a simple alkyl ylide, achieving high (E)-selectivity can be challenging.
-
Employ the Schlosser modification: This modification of the Wittig reaction is designed to provide the (E)-alkene with high stereoselectivity, even with non-stabilized ylides. It involves the use of a second equivalent of alkyllithium at low temperature.
-
Consider alternative olefination reactions: The Horner-Wadsworth-Emmons reaction or the Julia-Kocienski olefination are known to provide excellent (E)-selectivity.[1][2][3][4]
-
Question: Difficulty in removing triphenylphosphine oxide byproduct.
Answer:
-
Issue: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate from the desired product due to its polarity and crystallinity.
-
Troubleshooting Steps:
-
Crystallization: In some cases, triphenylphosphine oxide can be removed by crystallization from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
-
Column chromatography: Careful selection of the eluent system for column chromatography is crucial. A gradient elution from a non-polar solvent to a more polar solvent can effectively separate the product from the byproduct.
-
Alternative work-up: Precipitation of triphenylphosphine oxide by adding a non-polar solvent to the crude reaction mixture before column chromatography can simplify the purification process.
-
| Parameter | Condition for (E)-selectivity | Condition for (Z)-selectivity |
| Ylide type | Stabilized (e.g., with an adjacent ester or ketone) | Non-stabilized (e.g., simple alkyl) |
| Reaction Conditions | Thermodynamic control (e.g., Schlosser modification) | Kinetic control (salt-free conditions) |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally provides the highest yield for (6E)-6-Nonen-1-ol?
A1: The choice of synthetic route depends on the available starting materials and equipment. Both the Grignard and Wittig reactions are viable options. For high (E)-stereoselectivity, the Julia-Kocienski olefination is an excellent choice.[1][2][3][4] Cross-metathesis can also be a high-yielding route if the appropriate starting olefins are available. A direct comparison of yields is highly dependent on the specific reaction conditions and optimization.
Q2: How can I confirm the stereochemistry of the double bond in the final product?
A2: The stereochemistry can be determined using spectroscopic methods:
-
¹H NMR Spectroscopy: The coupling constant (J-value) for the vinylic protons is indicative of the stereochemistry. For (E)-alkenes, the coupling constant is typically in the range of 12-18 Hz, while for (Z)-alkenes, it is in the range of 6-12 Hz.
-
¹³C NMR Spectroscopy: The chemical shifts of the allylic carbons can also provide information about the stereochemistry.
-
Gas Chromatography (GC): In some cases, the (E) and (Z) isomers can be separated by GC, and their identities confirmed by comparison with authentic standards.
Q3: Are there any alternative, greener synthetic methods for (6E)-6-Nonen-1-ol?
A3: Olefin metathesis is considered a greener alternative to traditional olefination methods as it often proceeds under milder conditions and can utilize renewable starting materials.[5] A cross-metathesis reaction between 1-heptene and allyl alcohol, for example, could potentially yield (6E)-6-Nonen-1-ol. The efficiency and selectivity would depend on the choice of catalyst.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol is a representative example and may require optimization.
Step 1: Protection of 6-Bromo-1-hexanol
-
To a solution of 6-bromo-1-hexanol in dichloromethane, add 3,4-dihydro-2H-pyran and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(6-bromohexyloxy)tetrahydro-2H-pyran.
Step 2: Oxidation to 6-(tetrahydro-2H-pyran-2-yloxy)hexanal
-
Prepare a solution of the protected bromohexanol from Step 1 in a suitable solvent (e.g., DMSO).
-
Add a mild oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane) at the appropriate temperature.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction accordingly to isolate the aldehyde.
Step 3: Grignard Reaction
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare propylmagnesium bromide from propyl bromide and magnesium turnings in anhydrous diethyl ether.
-
Cool the Grignard reagent to 0 °C and add a solution of 6-(tetrahydro-2H-pyran-2-yloxy)hexanal in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
Step 4: Deprotection
-
Dissolve the crude product from Step 3 in methanol and add a catalytic amount of a mild acid (e.g., PPTS or acetic acid).
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford (6E)-6-Nonen-1-ol.
Protocol 2: Synthesis via Wittig Reaction
This protocol is a representative example and may require optimization.
Step 1: Synthesis of (6-hydroxyhexyl)triphenylphosphonium bromide
-
To a solution of 6-bromo-1-hexanol in a suitable solvent like acetonitrile, add triphenylphosphine.
-
Reflux the mixture for 24-48 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with a cold solvent and dry under vacuum.
Step 2: Wittig Reaction
-
Suspend the phosphonium salt from Step 1 in anhydrous THF under an inert atmosphere.
-
Cool the suspension to a low temperature (e.g., -78 °C) and add a strong base such as n-butyllithium dropwise until the characteristic color of the ylide appears.
-
Stir the mixture at low temperature for a period of time, then add propanal dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate (6E)-6-Nonen-1-ol from the (Z)-isomer and triphenylphosphine oxide.[6]
References
Technical Support Center: Stereoselective Synthesis of (E)-6-nonen-1-ol
Welcome to the technical support center for the stereoselective synthesis of (E)-6-nonen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective synthesis of (E)-6-nonen-1-ol?
A1: The most prevalent and reliable methods for achieving high (E)-selectivity in the synthesis of 6-nonen-1-ol and related alkenols are the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination.[1][2][3][4] The Wittig reaction, particularly with stabilized or semi-stabilized ylides, can also produce (E)-alkenes, though non-stabilized ylides typically favor the (Z)-isomer.[5][6][7]
Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction often preferred over the Wittig reaction for synthesizing (E)-alkenes?
A2: The HWE reaction generally offers superior (E)-selectivity, especially for the synthesis of disubstituted alkenes like (E)-6-nonen-1-ol.[2][3] This is because the reaction typically proceeds under thermodynamic control, favoring the formation of the more stable (E)-isomer. Additionally, the phosphate byproduct of the HWE reaction is water-soluble, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[3][4]
Q3: What starting materials are required for the synthesis of (E)-6-nonen-1-ol via the Horner-Wadsworth-Emmons (HWE) reaction?
A3: The synthesis of (E)-6-nonen-1-ol via the HWE reaction typically involves the reaction of a phosphonate carbanion with an aldehyde. For this specific target, the common precursors are:
-
5-Hydroxypentanal (or a protected form thereof) as the aldehyde component.
-
A propylphosphonate , such as triethyl phosphonoacetate, which will form the propylidene ylide upon deprotonation.
Q4: How can I determine the E/Z ratio of my 6-nonen-1-ol product?
A4: The E/Z ratio of 6-nonen-1-ol can be reliably determined using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In GC analysis, the two isomers will typically have different retention times. For NMR analysis, the coupling constants of the vinylic protons are diagnostic: the (E)-isomer will exhibit a larger coupling constant (typically around 15 Hz) compared to the (Z)-isomer.
Troubleshooting Guides
Horner-Wadsworth-Emmons (HWE) Reaction
Issue 1: Low Yield of (E)-6-nonen-1-ol
-
Possible Cause: Incomplete deprotonation of the phosphonate reagent.
-
Solution: Ensure the use of a sufficiently strong base and anhydrous reaction conditions. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used. The reaction temperature may also need to be optimized.
-
-
Possible Cause: Instability of the aldehyde starting material (5-hydroxypentanal).
-
Solution: Consider using a protected form of the aldehyde, such as a tetrahydropyranyl (THP) ether, to prevent side reactions. The protecting group can be removed in a subsequent step.
-
-
Possible Cause: Suboptimal reaction time or temperature.
-
Solution: Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Some HWE reactions may require elevated temperatures to proceed to completion.
-
Issue 2: Poor (E)-Stereoselectivity (High percentage of (Z)-isomer)
-
Possible Cause: Choice of phosphonate reagent.
-
Solution: The structure of the phosphonate can influence stereoselectivity. For high (E)-selectivity, phosphonates with electron-withdrawing groups are generally preferred.
-
-
Possible Cause: Reaction conditions favoring the kinetic product.
-
Solution: Ensure the reaction conditions allow for equilibration to the thermodynamically more stable (E)-isomer. This can sometimes be achieved by using a less reactive base or by adjusting the reaction temperature and time.
-
-
Possible Cause: Use of certain metal counterions.
-
Solution: The choice of base and the resulting metal counterion can impact stereoselectivity. For instance, using potassium bases in the presence of a crown ether can sometimes enhance selectivity.
-
Julia-Kocienski Olefination
Issue 1: Low Yield of (E)-6-nonen-1-ol
-
Possible Cause: Incomplete formation of the sulfone carbanion.
-
Solution: Use a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) under strictly anhydrous conditions at low temperatures (e.g., -78 °C).
-
-
Possible Cause: Side reaction of the sulfone carbanion.
-
Solution: A potential side reaction is the self-condensation of the sulfone. To minimize this, it is often best to add the base to a mixture of the sulfone and the aldehyde ("Barbier-like conditions").[8]
-
Issue 2: Poor (E)-Stereoselectivity
-
Possible Cause: Suboptimal choice of sulfone reagent.
-
Solution: The Julia-Kocienski olefination is known for its high (E)-selectivity, particularly with 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[8] Ensure you are using the appropriate sulfone derivative.
-
-
Possible Cause: Reaction conditions not favoring the anti-diastereomeric intermediate.
-
Solution: The stereochemical outcome is largely determined by the diastereoselectivity of the initial addition of the sulfonyl anion to the aldehyde. The choice of solvent and counterion can influence this. Apolar solvents and lithium counterions tend to favor the transition state leading to the (E)-product.[8]
-
Purification
Issue: Difficulty in Separating (E)- and (Z)-isomers of 6-nonen-1-ol
-
Possible Cause: Similar boiling points and polarities of the isomers.
-
Solution: While challenging, separation can be achieved by preparative chromatography. High-performance liquid chromatography (HPLC) or specialized column chromatography techniques may be effective. For analytical purposes, GC with a suitable column can resolve the isomers.
-
Quantitative Data Summary
| Reaction Type | Reagents | Base | Solvent | Temperature | Yield (%) | E/Z Ratio | Reference |
| HWE | Triethyl phosphonoacetate, Aldehyde | NaH | THF | RT | Not specified | >95:5 (general) | [3] |
| Julia-Kocienski | PT-Sulfone, Aldehyde | KHMDS | DME | -55 °C to RT | 71 | High E-selectivity | [1] |
| Wittig (stabilized) | Stabilized ylide, Aldehyde | NaH, NaOMe | THF, Et2O | Varies | Varies | Predominantly E | [7] |
Experimental Protocols
General Procedure for Horner-Wadsworth-Emmons Reaction:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.0 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde (e.g., 5-hydroxypentanal, 1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-6-nonen-1-ol.
General Procedure for Julia-Kocienski Olefination:
-
To a stirred solution of the appropriate sulfone (e.g., a 1-phenyl-1H-tetrazol-5-yl sulfone, 1.0 eq.) and the aldehyde (1.5 eq.) in anhydrous dimethoxyethane (DME) under an inert atmosphere at -55 °C, add a solution of potassium hexamethyldisilazide (KHMDS, 1.1 eq.) in DME dropwise.[1]
-
Stir the reaction mixture at -55 °C for 1 hour.[1]
-
Allow the mixture to warm to room temperature and stir overnight.[1]
-
Quench the reaction with water and continue stirring for 1 hour.[1]
-
Dilute the mixture with diethyl ether and wash with water and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to yield the desired (E)-6-nonen-1-ol.[1]
Visualizations
Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow for (E)-6-nonen-1-ol synthesis.
Caption: Julia-Kocienski olefination workflow for (E)-6-nonen-1-ol synthesis.
Caption: Troubleshooting logic for the synthesis of (E)-6-nonen-1-ol.
References
- 1. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
Technical Support Center: Separation of (6E)- and (6Z)- Isomers of 6-Nonen-1-ol
This technical support center provides guidance and answers to frequently asked questions regarding the separation of (6E)- and (6Z)- isomers of 6-nonen-1-ol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this separation process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating the (6E)- and (6Z)- isomers of 6-nonen-1-ol?
A1: The most effective and commonly employed methods for separating geometric isomers of unsaturated alcohols like 6-nonen-1-ol are argentation chromatography and High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode. Argentation chromatography utilizes the interaction between the double bonds of the isomers and silver ions, while HPLC separates them based on differences in their polarity and interaction with the stationary phase.
Q2: Why is it challenging to separate (6E)- and (6Z)- isomers?
A2: The separation of (6E)- and (6Z)- isomers is challenging due to their very similar physical properties, such as boiling point and polarity. These similarities result in nearly identical behavior in many standard chromatographic systems, necessitating specialized techniques like argentation chromatography or optimized HPLC methods to achieve baseline separation.
Q3: What is the principle behind argentation chromatography for isomer separation?
A3: Argentation chromatography separates unsaturated compounds based on the number, position, and geometry of their double bonds. The stationary phase, typically silica gel impregnated with silver nitrate, allows for the formation of reversible charge-transfer complexes between the silver ions (Ag+) and the π-electrons of the double bonds. The more accessible or sterically unhindered double bond of the (Z)-isomer forms a stronger complex with the silver ions compared to the (E)-isomer. This results in the (Z)-isomer being retained longer on the column, allowing for their separation.[1]
Q4: Can I use Gas Chromatography (GC) to separate these isomers?
A4: While GC is a powerful separation technique, achieving baseline separation of (6E)- and (6Z)-isomers of 6-nonen-1-ol on standard GC columns can be difficult due to their similar volatilities. Specialized capillary columns with specific stationary phases might offer some resolution, but argentation chromatography and HPLC are generally more reliable for this specific separation.
Experimental Protocols
Method 1: Argentation Column Chromatography
This protocol details the separation of (6E)- and (6Z)-isomers of 6-nonen-1-ol using a column packed with silver nitrate-impregnated silica gel.
Experimental Workflow for Argentation Chromatography
Caption: Workflow for the separation of 6-nonen-1-ol isomers using argentation chromatography.
Materials:
-
Silica gel (70-230 mesh)
-
Silver nitrate (AgNO₃)
-
Distilled water
-
Toluene
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Mixture of (6E)- and (6Z)-6-nonen-1-ol
-
Chromatography column
-
Rotary evaporator
Protocol:
-
Preparation of 10% Silver Nitrate-Impregnated Silica Gel:
-
In a round-bottomed flask, suspend 90 g of silica gel in 100 mL of distilled water.[2]
-
Protect the flask from light by wrapping it in aluminum foil.
-
Dissolve 10 g of silver nitrate in 10 mL of distilled water and add it to the silica slurry.[2]
-
Mix the slurry thoroughly.
-
Remove the water under reduced pressure using a rotary evaporator with a bath temperature of approximately 65°C.[2]
-
To remove residual water, add 200 mL of toluene and evaporate again. Repeat this step.[2]
-
Dry the silver nitrate-impregnated silica gel under a high vacuum overnight at room temperature.[2]
-
-
Column Packing and Equilibration:
-
Dry-pack a chromatography column with the prepared 10% AgNO₃-silica gel.
-
Gently tap the column to ensure even packing.
-
Equilibrate the column by passing through 2-3 column volumes of hexane.
-
-
Sample Loading and Elution:
-
Dissolve the mixture of (6E)- and (6Z)-6-nonen-1-ol in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
Begin elution with hexane, gradually increasing the polarity by adding ethyl acetate. A suggested gradient is from 100% hexane to 95:5 hexane:ethyl acetate.
-
The (E)-isomer will elute first, followed by the (Z)-isomer.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Pool the fractions containing the pure isomers.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the isolated isomers.
-
Quantitative Data (Illustrative)
| Parameter | (6E)-6-Nonen-1-ol | (6Z)-6-Nonen-1-ol |
| Elution Order | 1st | 2nd |
| Typical Retention Volume (mL) | 120-150 | 180-220 |
| Eluent Composition (% Ethyl Acetate in Hexane) | 2-3% | 4-5% |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a starting point for developing an RP-HPLC method for the separation of (6E)- and (6Z)-isomers of 6-nonen-1-ol.
Experimental Workflow for RP-HPLC
Caption: Workflow for the HPLC separation of 6-nonen-1-ol isomers.
Materials and Instrumentation:
-
HPLC system with a pump, injector, column oven, and detector (UV or Refractive Index)
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Mixture of (6E)- and (6Z)-6-nonen-1-ol
Protocol:
-
Mobile Phase Preparation:
-
Prepare a mobile phase mixture, for example, 60:40 (v/v) acetonitrile:water.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
HPLC System Setup:
-
Install the C18 column and set the column oven temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Prepare a dilute solution of the isomer mixture in the mobile phase (e.g., 1 mg/mL).
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
-
Data Acquisition and Analysis:
-
Run the analysis and record the chromatogram.
-
The (E)-isomer is expected to elute slightly before the (Z)-isomer in a typical reverse-phase system due to its slightly lower polarity.
-
Identify the peaks based on the retention times of pure standards, if available.
-
Integrate the peak areas to determine the relative amounts of each isomer.
-
Quantitative Data (Illustrative)
| Parameter | (6E)-6-Nonen-1-ol | (6Z)-6-Nonen-1-ol |
| Elution Order | 1st | 2nd |
| Retention Time (min) | 8.5 | 9.2 |
| Capacity Factor (k') | 3.25 | 3.60 |
| Separation Factor (α) | \multicolumn{2}{c | }{1.11} |
| Resolution (Rs) | \multicolumn{2}{c | }{1.6} |
Troubleshooting Guide
Q: In argentation chromatography, my isomers are not separating. What could be the problem?
A:
-
Inactive Stationary Phase: The silver nitrate may have been deactivated by exposure to light or reactive impurities. Prepare fresh AgNO₃-silica gel, ensuring it is protected from light.[1]
-
Incorrect Eluent Polarity: The eluent may be too polar, causing both isomers to elute quickly without sufficient interaction with the stationary phase. Start with a non-polar solvent like hexane and gradually increase the polarity.
-
Column Overloading: Too much sample was loaded onto the column, exceeding its capacity. Reduce the amount of sample loaded.
Q: I am observing silver leaching from my argentation column. How can I prevent this?
A: Silver leaching can occur if the mobile phase is too polar.[1] Avoid using highly polar solvents like methanol or water.[1] If a slightly more polar solvent is necessary, consider adding a small pad of unmodified silica gel at the bottom of the column to capture any leached silver ions.
Q: In my HPLC analysis, I am seeing peak splitting for one or both isomers. What is the cause?
A:
-
Column Contamination or Void: The column frit may be partially blocked, or a void may have formed at the head of the column. Try back-flushing the column or replacing it if the problem persists.
-
Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase whenever possible.
-
Co-elution with an Impurity: An impurity may be co-eluting with your isomer. Try adjusting the mobile phase composition or gradient to resolve the impurity.
Q: The resolution between my two isomer peaks in HPLC is poor (Rs < 1.5). How can I improve it?
A:
-
Optimize Mobile Phase Composition: Small changes in the ratio of organic solvent to water can significantly impact selectivity. Perform a series of runs with slightly different mobile phase compositions to find the optimal conditions.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Lower the Temperature: Reducing the column temperature can sometimes increase the resolution between closely eluting peaks.
-
Reduce the Flow Rate: A lower flow rate increases the time the analytes spend in the column, which can lead to better separation.
-
Use a Longer Column: A longer column provides more theoretical plates, which can improve resolution.
References
Technical Support Center: Degradation and Stability of (6E)-6-Nonen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of (6E)-6-Nonen-1-ol under field conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Stability & Degradation Profile of (6E)-6-Nonen-1-ol
Quantitative data on the specific degradation rates of (6E)-6-Nonen-1-ol under various field conditions are limited in publicly available literature. However, based on its chemical structure as an unsaturated C9 alcohol, its stability is expected to be influenced by factors such as light, temperature, pH, and oxidative conditions. The following tables provide an overview of expected degradation pathways and estimated data based on similar compounds.
Table 1: Key Physicochemical Properties of (6E)-6-Nonen-1-ol
| Property | Value | Source |
| Molecular Formula | C9H18O | PubChem |
| Molecular Weight | 142.24 g/mol | PubChem |
| Boiling Point | 201.0-202.0 °C @ 760 mmHg (est.) | The Good Scents Company |
| Vapor Pressure | 0.078 mmHg @ 25 °C (est.) | The Good Scents Company |
| Water Solubility | 619.3 mg/L @ 25 °C (est.) | The Good Scents Company |
| logP (o/w) | 3.014 (est.) | The Good Scents Company |
Table 2: Estimated Environmental Fate of (6E)-6-Nonen-1-ol
| Degradation Pathway | Influencing Factors | Expected Rate/Half-Life | Notes |
| Photodegradation | Sunlight (UV radiation), atmospheric oxidants (e.g., OH radicals) | Atmospheric half-life: Estimated to be on the order of hours due to reaction with hydroxyl radicals.[1] | The double bond makes the molecule susceptible to photo-oxidation. |
| Hydrolysis | pH, temperature | Stable to hydrolysis under typical environmental pH (4-9). | Alcohols are generally resistant to hydrolysis in the absence of strong acids or bases. |
| Soil Degradation | Microbial activity, soil type, organic matter content, moisture, temperature | Moderate to rapid biodegradation is expected. Half-life can range from days to weeks. | As a primary alcohol, it is likely to be a substrate for various soil microorganisms. |
| Oxidation | Atmospheric oxygen, oxidizing agents | Susceptible to auto-oxidation, especially in the presence of light and heat. | The allylic position and the double bond are prone to oxidation, potentially leading to the formation of aldehydes, ketones, or epoxides. |
Troubleshooting Guide
This guide addresses common problems encountered during field trials involving the stability and degradation of (6E)-6-Nonen-1-ol.
Issue: Inconsistent or lower-than-expected compound recovery from field samples.
-
Question: Why am I observing variable or low concentrations of (6E)-6-Nonen-1-ol in my field samples?
-
Answer: Several factors can contribute to this issue:
-
Rapid Degradation: The compound may be degrading faster than anticipated due to environmental conditions. High temperatures, direct sunlight, and exposure to atmospheric oxidants can accelerate degradation.[2][3]
-
Dispenser Failure: The release rate from your dispenser may be inconsistent or may have ceased altogether. Check the dispenser for any physical damage or clogging.[2]
-
Improper Storage and Handling: Pheromones are volatile and can degrade if not stored correctly. Lures should be stored in a cool, dark place, and packaging should only be opened immediately before use.[2]
-
Environmental Factors: High winds can disrupt the pheromone plume, leading to lower concentrations at the sampling point. Heavy rainfall can wash the compound from surfaces.[3][4]
-
Competing Odors: Strong odors from surrounding vegetation or other sources can interfere with the collection of the target compound.[2]
-
-
Issue: Premature depletion of the compound from dispensers.
-
Question: My dispensers are running out of (6E)-6-Nonen-1-ol much faster than the manufacturer's specifications. What could be the cause?
-
Answer: Accelerated release is often due to environmental factors:
-
High Temperatures: Elevated temperatures increase the volatility of the compound, leading to a faster release rate.[3]
-
Direct Sunlight: Exposure to direct sunlight can heat the dispenser and also contribute to the photodegradation of the compound.[2]
-
Wind: High wind speeds passing over the dispenser can increase the rate of volatilization.[3]
-
Dispenser Material: The type of material used for the dispenser can affect the release rate under different environmental conditions.
-
-
Issue: No detectable degradation of the compound over the experimental period.
-
Question: I am not observing any significant degradation of (6E)-6-Nonen-1-ol in my field study. Is this expected?
-
Answer: While (6E)-6-Nonen-1-ol is susceptible to degradation, several factors could lead to seemingly low degradation rates:
-
Favorable Environmental Conditions: Cool, overcast, and calm conditions can slow down degradation processes.
-
Protective Formulation: The formulation of the lure may contain stabilizers or UV protectants that prolong the life of the compound.
-
Short Experimental Duration: The timeframe of your experiment may be too short to observe significant degradation.
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect small changes in concentration.
-
-
Frequently Asked Questions (FAQs)
1. How should I store lures containing (6E)-6-Nonen-1-ol?
Lures should be stored in their original sealed packaging in a refrigerator or freezer to minimize degradation and loss of volatile compounds. Avoid exposure to light and heat.[2]
2. What are the primary degradation pathways for (6E)-6-Nonen-1-ol in the field?
The primary degradation pathways are expected to be atmospheric photo-oxidation by hydroxyl radicals and microbial degradation in the soil.[1] The double bond and the alcohol functional group are the most reactive sites.
3. How does pH affect the stability of (6E)-6-Nonen-1-ol in water or moist soil?
As an alcohol, (6E)-6-Nonen-1-ol is expected to be stable to hydrolysis at neutral pH. Extreme pH conditions (highly acidic or alkaline) could potentially lead to degradation, but these are not typical in most environmental settings.
4. Can I reuse a dispenser after the initial deployment?
It is generally not recommended to reuse dispensers. The release matrix is designed for a specific lifespan, and its performance will be unreliable after the initial use.
5. How can I minimize the abiotic degradation of (6E)-6-Nonen-1-ol during my experiment?
To minimize abiotic degradation, consider the following:
-
Use a controlled-release dispenser with a formulation that includes UV protectants and antioxidants.
-
Position dispensers to avoid constant direct sunlight where possible.
-
Conduct experiments during periods of moderate weather conditions.
Experimental Protocols
Protocol 1: Assessment of Photodegradation in the Field
-
Objective: To determine the rate of photodegradation of (6E)-6-Nonen-1-ol under ambient sunlight.
-
Materials:
-
(6E)-6-Nonen-1-ol standard solution in a UV-transparent solvent (e.g., acetonitrile).
-
Quartz tubes or other UV-transparent containers.
-
Control tubes wrapped in aluminum foil.
-
Field location with maximum sun exposure.
-
Analytical instrumentation (GC-MS or GC-FID).
-
-
Procedure:
-
Prepare a known concentration of (6E)-6-Nonen-1-ol in the chosen solvent.
-
Aliquot the solution into multiple quartz tubes.
-
Wrap half of the tubes in aluminum foil to serve as dark controls.
-
Place all tubes in the field, exposed to direct sunlight.
-
Collect a set of exposed and control tubes at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Store collected samples in a cool, dark place until analysis.
-
Analyze the concentration of (6E)-6-Nonen-1-ol in each sample using a validated analytical method.
-
Calculate the degradation rate and half-life by comparing the concentrations in the exposed and control samples over time.
-
Protocol 2: Assessment of Degradation in Soil
-
Objective: To determine the rate of biodegradation of (6E)-6-Nonen-1-ol in a specific soil type.
-
Materials:
-
(6E)-6-Nonen-1-ol.
-
Representative soil sample from the field site.
-
Microcosms (e.g., glass jars with lids).
-
Sterilized soil (autoclaved) for abiotic control.
-
Analytical instrumentation (GC-MS or GC-FID).
-
-
Procedure:
-
Characterize the soil (pH, organic matter content, texture).
-
Spike a known amount of (6E)-6-Nonen-1-ol onto the soil samples and mix thoroughly.
-
Prepare parallel microcosms with sterilized soil to assess abiotic degradation.
-
Incubate all microcosms at a constant temperature, maintaining appropriate soil moisture.
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, 28 days), collect soil samples from the microcosms.
-
Extract (6E)-6-Nonen-1-ol from the soil samples using an appropriate solvent.
-
Analyze the concentration of the compound in the extracts.
-
Determine the degradation rate and half-life in both the live and sterile soil to differentiate between biotic and abiotic processes.
-
Visualizations
References
- 1. Atmospheric degradation of chrysene initiated by OH radical: A quantum chemical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 3. The Impact of Environmental Factors on the Efficacy of Chemical Communication in the Burying Beetle (Coleoptera: Silphidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
Technical Support Center: Optimizing Pheromone and Attractant Concentrations in Traps for Fruit Fly Monitoring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pheromone and attractant-based traps for fruit fly monitoring and control. The focus is on providing practical solutions to common issues encountered during experimental setup and execution.
Troubleshooting Guide
This guide addresses specific problems that may arise during the optimization of attractant concentrations in pheromone traps.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no trap capture | 1. Incorrect Attractant: The target species may not be attracted to (E)-6-nonen-1-ol. For instance, the cucumber fly (Bactrocera cucumis) does not respond to common male lures.[1][2][3] 2. Suboptimal Concentration: The concentration of the attractant may be too low to be effective or too high, causing repellency. 3. Improper Trap Placement: Traps may be positioned at the wrong height, in a location with insufficient insect traffic, or too close to other traps, causing interference. 4. Lure Contamination: The lure may have been handled without gloves, leading to contamination with human odors. 5. Environmental Factors: Wind, rain, or extreme temperatures can affect lure dispersal and insect activity. | 1. Verify Attractant Efficacy: For Bactrocera cucumis, consider using a cucumber volatile blend lure, which has been shown to be a more effective, female-biased attractant.[1][2][3] For other species, confirm the attractiveness of (E)-6-nonen-1-ol in literature. 2. Conduct a Dose-Response Study: Systematically test a range of concentrations to determine the optimal level for your target species and environmental conditions. (See Experimental Protocols section). 3. Optimize Trap Position: Place traps at varying heights and locations within the research area to identify the most effective placement. Ensure traps are spaced sufficiently to avoid interference. 4. Handle Lures with Care: Always use gloves when handling lures to prevent contamination. 5. Monitor Environmental Conditions: Record weather data during your experiment to understand its potential impact on trap capture rates. |
| Inconsistent trap capture | 1. Variable Lure Release Rate: The material of the lure dispenser can affect the release rate of the attractant. 2. Inconsistent Trap Servicing: Irregular checking and maintenance of traps can lead to skewed data. 3. Population Fluctuation: The population of the target insect may naturally fluctuate over time. | 1. Standardize Lure Dispensers: Use the same type of dispenser for all traps in an experiment to ensure a consistent release rate. 2. Establish a Regular Servicing Schedule: Check traps at consistent intervals (e.g., weekly) to collect data and replace lures as needed. 3. Long-Term Monitoring: Conduct experiments over a sufficiently long period to account for natural population dynamics. |
| High capture of non-target species | 1. Attractant is not species-specific: The chosen attractant may also be attractive to other insects. 2. Trap Design: The design of the trap may allow for the entry of a wide range of insect sizes. | 1. Research Attractant Specificity: Review literature to determine the specificity of the attractant. If non-target captures are high, a more species-specific lure may be necessary. 2. Modify Trap Design: Adjust the entry hole size or shape of the trap to be more selective for the target species. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for (E)-6-nonen-1-ol in pheromone traps?
A1: There is limited specific data in the scientific literature on the optimal concentration of (E)-6-nonen-1-ol for attracting fruit flies. Therefore, a good starting point for a dose-response study would be to test a logarithmic series of concentrations, for example, 0.1 mg, 1 mg, 10 mg, and 100 mg per lure. This range allows for the assessment of a wide spectrum of potential efficacies.
Q2: How often should I replace the (E)-6-nonen-1-ol lure in the trap?
A2: The longevity of a pheromone lure depends on the dispenser material and environmental conditions such as temperature and wind. A general recommendation is to replace lures every 4-6 weeks. However, it is advisable to conduct a preliminary study to determine the effective lifespan of your specific lure under your experimental conditions.
Q3: What type of trap is best for use with (E)-6-nonen-1-ol for fruit fly monitoring?
A3: Common trap types for fruit flies include Jackson, McPhail, and Multilure traps. The choice of trap can significantly impact capture rates. It is recommended to test different trap designs in your specific environment to determine the most effective one for your target species.
Q4: My target species is the cucumber fly (Bactrocera cucumis). Is (E)-6-nonen-1-ol the right attractant?
A4: Current research indicates that Bactrocera cucumis does not respond to known male fruit fly lures.[1][2][3] A more effective alternative is a cucumber volatile blend lure, which has been shown to attract female B. cucumis.[1][2][3]
Q5: How can I be sure that the insects in my trap are the target species?
A5: Accurate identification of trapped insects is crucial. It is recommended to consult with a trained entomologist or use taxonomic keys for positive identification. Preserving specimens in 70% ethanol can help maintain their condition for identification.
Experimental Protocols
Protocol for a Dose-Response Field Experiment
This protocol outlines a standard methodology for determining the optimal concentration of an insect attractant.
-
Site Selection: Choose a research site with a known population of the target insect species.
-
Experimental Design:
-
Use a randomized complete block design with at least four replicates.
-
Each block should contain one of each of the following treatments:
-
Trap with lure containing 0.1 mg of (E)-6-nonen-1-ol.
-
Trap with lure containing 1 mg of (E)-6-nonen-1-ol.
-
Trap with lure containing 10 mg of (E)-6-nonen-1-ol.
-
Trap with lure containing 100 mg of (E)-6-nonen-1-ol.
-
Control trap with no attractant.
-
-
-
Trap Preparation and Placement:
-
Prepare lures by dispensing the appropriate amount of (E)-6-nonen-1-ol onto a suitable dispenser (e.g., cotton wick, rubber septum).
-
Place traps at a consistent height and spacing (e.g., 1.5 meters high, 20 meters apart).
-
-
Data Collection:
-
Check traps weekly for a period of 8-12 weeks.
-
Count and record the number of target insects in each trap.
-
Collect and preserve a subset of captured insects for species verification.
-
-
Data Analysis:
-
Analyze the data using an appropriate statistical method, such as Analysis of Variance (ANOVA), to determine if there are significant differences in trap capture between the different concentrations.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which concentrations are most effective.
-
Hypothetical Dose-Response Data for (E)-6-nonen-1-ol
The following table presents hypothetical data from a dose-response experiment to illustrate how results can be structured.
| Concentration (mg) | Mean Trap Capture (insects/trap/week) | Standard Deviation |
| 0 (Control) | 2.5 | 1.2 |
| 0.1 | 15.8 | 4.5 |
| 1 | 45.2 | 8.9 |
| 10 | 55.6 | 10.3 |
| 100 | 20.1 | 6.7 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow for Dose-Response Study
Caption: Workflow for a dose-response experiment.
General Insect Olfactory Signaling Pathway
Caption: Generalized insect olfactory pathway.
References
Technical Support Center: Overcoming Low EAG Response to Synthetic (6E)-Nonen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low electroantennographic (EAG) responses to synthetic (6E)-Nonen-1-ol.
Troubleshooting Guide
Low EAG response to a known bioactive compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low EAG responses.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic (6E)-Nonen-1-ol eliciting a weak or no EAG response?
A1: Several factors can contribute to a low EAG response:
-
Compound Purity: The presence of isomers, particularly the (6Z)-isomer, can significantly inhibit the response of olfactory receptor neurons tuned to the (6E)-isomer. Even small percentages of impurities from the synthesis process can act as antagonists.
-
Stimulus Delivery: Issues with the delivery system, such as using an inappropriate or impure solvent, contaminated Pasteur pipettes or cartridges, or incorrect airflow settings, can lead to a reduced stimulus concentration reaching the antenna.
-
Insect Physiology: The age, mating status, and overall health of the insect can dramatically affect antennal sensitivity. For many species, sensitivity to specific pheromones peaks at a certain age and can be influenced by whether the insect has mated.
-
Experimental Setup: Problems with the EAG setup itself, such as poor electrode contact, incorrect saline solution, electrical noise, or improper amplification, can all lead to diminished signal.
Q2: How critical is the isomeric purity of (6E)-Nonen-1-ol?
A2: Isomeric purity is extremely critical. Olfactory receptors in insects are often highly specific. The presence of the (Z)-isomer can inhibit the firing of neurons that are specifically tuned to the (E)-isomer, leading to a significantly reduced or absent EAG response. It is recommended to use a compound that is at least 99% pure, with the isomeric purity being as high as possible.
Q3: What is the best solvent to use for dissolving (6E)-Nonen-1-ol?
A3: High-purity hexane or paraffin oil are common choices. The ideal solvent should be volatile enough to allow the odorant to disperse in the airstream but not so volatile that the concentration changes rapidly. It is crucial that the solvent itself does not elicit an EAG response. Always run a solvent blank (puffing only the solvent over the antenna) to ensure it is inert.
Q4: Can the age of the insect affect the EAG response?
A4: Yes, absolutely. The sensitivity of an insect's antenna to pheromones is often age-dependent. For many moth species, for example, peak sensitivity occurs within a few days post-eclosion and may decline in older individuals. It is essential to use insects of a consistent and appropriate age for your experiments.
Q5: My EAG rig responds to a positive control but not my test compound. What should I do?
A5: This strongly suggests an issue with your synthetic (6E)-Nonen-1-ol or its delivery.
-
Verify Purity: First, re-verify the chemical and isomeric purity of your compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Prepare a Fresh Dilution: Prepare a fresh serial dilution of your compound in high-purity solvent.
-
Use a New Delivery Cartridge: Load the new dilution into a clean Pasteur pipette or delivery cartridge to rule out contamination.
-
Test a Range of Concentrations: It's possible the concentration you are using is outside the optimal detection range for the antenna. Test a dose-response curve, including higher and lower concentrations.
Data Presentation
Table 1: Hypothetical EAG Response to (6E)-Nonen-1-ol of Varying Purity
This table illustrates the potential impact of isomeric purity on the EAG response. Actual values may vary depending on the species and experimental conditions.
| Sample Description | Purity of (6E)-Nonen-1-ol | (6Z)-Isomer Impurity | Mean EAG Response (mV) ± SD |
| High Purity Standard | >99.5% | <0.5% | 1.2 ± 0.2 |
| Commercial Grade A | 98% | 2% | 0.7 ± 0.3 |
| Commercial Grade B | 95% | 5% | 0.3 ± 0.1 |
| Crude Synthetic Product | 85% | 15% | <0.1 (No significant response) |
Experimental Protocols
Protocol 1: Electroantennography (EAG) Recording
-
Preparation of the Insect:
-
Select a healthy insect of the appropriate age and sex.
-
Carefully excise an antenna from the head using micro-scissors.
-
Immediately mount the antenna between two electrodes. The recording electrode is placed at the distal end, and the reference electrode at the basal end.
-
Ensure good electrical contact by using a conductive gel or saline solution (e.g., insect Ringer's solution) at the points of contact.
-
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of synthetic (6E)-Nonen-1-ol in high-purity hexane (e.g., from 1 ng/µL to 100 ng/µL).
-
Apply a known volume (e.g., 10 µL) of the solution onto a small piece of filter paper.
-
Insert the filter paper into a clean Pasteur pipette, which serves as the stimulus cartridge.
-
Allow the solvent to evaporate for approximately 60 seconds.
-
-
Recording:
-
Place the tip of the stimulus cartridge into a hole in the main tube delivering a continuous, charcoal-filtered, and humidified air stream over the antenna.
-
Record the baseline electrical potential from the antenna.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge to introduce the odorant into the main air stream.
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Record the resulting depolarization (negative voltage change) of the antenna.
-
Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).
-
Always test a solvent blank and a known positive control.
-
Protocol 2: Gas Chromatography (GC) for Purity Analysis
-
Sample Preparation: Dissolve a small amount of the synthetic (6E)-Nonen-1-ol in a suitable volatile solvent like hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injection port.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their boiling points and interaction with the column's stationary phase. Use a column suitable for separating fatty acid derivatives or alcohols (e.g., a DB-Wax or DB-5 column).
-
Temperature Program: Use a temperature gradient to ensure good separation of isomers and potential byproducts. For example, start at 60°C, hold for 2 minutes, then ramp up to 220°C at 10°C/min.
-
Detection: As components elute from the column, they are detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Analysis: The resulting chromatogram will show peaks corresponding to different compounds. The area under each peak is proportional to the amount of that compound present, allowing for the calculation of relative purity.
Signaling Pathway
Diagram: Generalized Insect Olfactory Signaling Pathway
Caption: A simplified diagram of an insect olfactory signal transduction cascade.
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 6-Nonen-1-ol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of 6-Nonen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. This distortion can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the reliability of the analytical results.[1][2]
Q2: Why is 6-Nonen-1-ol particularly prone to peak tailing?
A2: 6-Nonen-1-ol is a primary fatty alcohol, making it a polar compound.[3] Polar analytes like alcohols have active hydroxyl (-OH) groups that can form strong interactions with any active sites within the GC system. These interactions, such as hydrogen bonding with silanol groups on the column wall or contaminants in the inlet, can cause some molecules to be retained longer than others, resulting in a tailing peak.[4][5]
Q3: Can the issue be related to my sample injection technique?
A3: Yes, the injection technique can significantly impact peak shape. For splitless injections, if the initial oven temperature is not low enough, it can lead to a "solvent effect violation," causing peak tailing, especially for early eluting peaks.[6][7][8] A split ratio that is too low in a split injection may not provide a high enough flow rate for an efficient sample introduction, also contributing to tailing.[6][9]
Q4: How does the GC column itself contribute to peak tailing for 6-Nonen-1-ol?
A4: The GC column is a primary source of peak tailing issues. Column contamination, especially at the inlet, can introduce active sites that interact with 6-Nonen-1-ol.[4][6] Also, a mismatch between the polarity of the stationary phase and the analyte can lead to poor peak shape. For a polar compound like 6-Nonen-1-ol, a polar stationary phase (like a wax column) is generally recommended to achieve better separation and symmetrical peaks.[9][10][11] Finally, physical damage to the column, such as an improper cut, can disrupt the flow path and cause tailing.[2][4]
Troubleshooting Guide
If you are experiencing peak tailing with 6-Nonen-1-ol, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial System Check & Maintenance
The first step in troubleshooting is to address the most common and easily solvable problems, which often relate to routine maintenance.
Experimental Protocol: Inlet Maintenance
-
Cool Down: Ensure the GC inlet and oven are at a safe temperature.
-
Replace Septum: A worn or cored septum can be a source of leaks and contamination. Replace it with a new, high-quality septum.
-
Replace Liner: The inlet liner is a common site for the accumulation of non-volatile residues that can act as active sites. Replace the liner with a clean, deactivated one. Using a liner with glass wool can sometimes improve the volatilization of less volatile compounds.[12]
-
Inspect O-ring: Check the liner's O-ring for any signs of wear or damage and replace if necessary.
-
Reinstall Column: After performing maintenance, reinstall the column, ensuring a clean, square cut at the end and correct installation depth in the inlet.[2]
Step 2: Method Parameter Optimization
If maintenance does not resolve the issue, the next step is to evaluate and optimize your GC method parameters.
Experimental Protocol: Method Adjustment
-
Injection Parameters:
-
Splitless Injection: If using splitless mode, decrease the initial oven temperature by 10-20°C below the boiling point of your solvent to ensure proper solvent focusing.[6][7][9]
-
Split Injection: If using split mode, ensure a minimum of 20 mL/min total flow through the inlet. If your split ratio is too low, increase the split vent flow rate.[6][9]
-
-
Oven Temperature Program: A slow temperature ramp can sometimes help improve the peak shape of polar compounds. Experiment with a slower ramp rate.
-
Carrier Gas Flow Rate: An insufficient carrier gas flow rate can lead to peak broadening and tailing. Check your flow rate and consider increasing it.[7]
Step 3: Column Evaluation
If the problem persists, the issue may lie with the GC column itself.
Experimental Protocol: Column Conditioning and Testing
-
Column Conditioning: Bake out the column at a temperature recommended by the manufacturer to remove any contaminants that may have accumulated.
-
Column Trimming: If the front end of the column is contaminated, trimming 10-20 cm from the inlet side can remove the active sites.[2]
-
Inertness Test: Inject a non-polar compound like a hydrocarbon (e.g., methane or butane). This type of compound should not exhibit tailing unless there is a physical problem with the flow path, such as a poor column installation or a blockage.[5] If the hydrocarbon peak tails, it points to a flow path issue.
-
Column Replacement: If all other troubleshooting steps fail, the column's stationary phase may be irreversibly damaged or degraded, and the column will need to be replaced.
Data Presentation
The following table summarizes the key GC parameters and their potential impact on peak tailing for 6-Nonen-1-ol, along with recommended actions.
| Parameter | Potential Issue Leading to Tailing | Recommended Action |
| Inlet Liner | Contaminated or active liner | Replace with a new, deactivated liner. Consider a liner with glass wool.[12] |
| Septum | Leaking or cored septum | Replace the septum. |
| Column Installation | Improper column cut or installation depth | Re-cut and reinstall the column according to the manufacturer's instructions.[2][4] |
| Initial Oven Temp. | Too high for splitless injection (solvent effect violation) | Decrease the initial oven temperature by 10-20°C below the solvent's boiling point.[6][7][9] |
| Split Ratio | Too low for split injection | Increase the split vent flow to achieve a total inlet flow of at least 20 mL/min.[6][9] |
| Column Phase | Polarity mismatch with 6-Nonen-1-ol | Use a polar stationary phase (e.g., Wax or a phase designed for polar analytes).[10][11] |
| Column Contamination | Active sites from sample matrix buildup | Trim the first 10-20 cm of the column or bake it out at a high temperature.[2] |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of 6-Nonen-1-ol.
Caption: Troubleshooting workflow for GC peak tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. 6-Nonen-1-ol, (6Z)- | C9H18O | CID 5362792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. restek.com [restek.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Minimizing byproducts in the synthesis of (6E)-6-Nonen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of (6E)-6-Nonen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce (6E)-6-Nonen-1-ol?
A1: The most common and effective methods for the synthesis of (6E)-6-Nonen-1-ol are:
-
Wittig Reaction: This route offers excellent stereoselectivity for the desired (E)-isomer. It typically involves the reaction of propanal with (5-hydroxypentyl)triphenylphosphonium bromide.
-
Reduction of 6-Nonyn-1-ol: The reduction of the corresponding alkyne using sodium in liquid ammonia provides the trans-alkene.
-
Grignard Reaction: This involves the coupling of a Grignard reagent, such as hexylmagnesium bromide, with an epoxide like ethylene oxide. However, controlling regioselectivity and preventing side reactions can be challenging.
Q2: What are the major byproducts I should be aware of for each route?
A2: Each synthetic route has characteristic byproducts:
-
Wittig Reaction: The primary byproduct is triphenylphosphine oxide (TPPO). In some cases, the (Z)-isomer of 6-nonen-1-ol can also be formed.
-
Reduction of 6-Nonyn-1-ol: Potential byproducts include the corresponding cis-alkene ((6Z)-6-nonen-1-ol) and the fully saturated nonan-1-ol due to over-reduction.
-
Grignard Reaction: Common byproducts can include Wurtz coupling products (e.g., dodecane from hexylmagnesium bromide), and isomers of the desired product depending on the epoxide ring-opening.
Q3: How can I purify the final (6E)-6-Nonen-1-ol product?
A3: Column chromatography is the most effective method for purifying (6E)-6-Nonen-1-ol from reaction byproducts. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is typically used. The polarity differences between the desired product, starting materials, and byproducts allow for effective separation.
Troubleshooting Guides
Wittig Reaction Route
This guide focuses on the synthesis of (6E)-6-Nonen-1-ol via the Wittig reaction between propanal and (5-hydroxypentyl)triphenylphosphonium bromide.
Issue 1: Low Yield of (6E)-6-Nonen-1-ol
| Potential Cause | Troubleshooting Step |
| Incomplete ylide formation. | Ensure the use of a strong, fresh base (e.g., n-butyllithium, sodium hydride) and strictly anhydrous reaction conditions. The characteristic orange/red color of the ylide should be observed before adding the aldehyde. |
| Impure or wet reagents/solvents. | Use freshly distilled solvents (e.g., THF, DMSO) and ensure all reagents are anhydrous. Water will quench the ylide and Grignard reagents. |
| Suboptimal reaction temperature. | The ylide formation and the Wittig reaction are often temperature-sensitive. Follow the recommended temperature profile for your specific procedure. Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C), while the reaction with the aldehyde may be allowed to warm to room temperature. |
| Steric hindrance. | While less of a concern with propanal, highly substituted aldehydes or ylides can lead to lower yields. Ensure the chosen reagents are appropriate. |
Issue 2: Formation of the (Z)-Isomer
| Potential Cause | Troubleshooting Step |
| Use of a non-stabilized ylide. | For E-selectivity, a stabilized ylide is generally preferred. However, for this specific synthesis, the ylide is not strongly stabilized. The use of salt-free conditions can favor Z-isomer formation. The Schlosser modification can be employed to enhance E-isomer formation. |
| Reaction conditions favoring the kinetic product. | The formation of the Z-isomer is often under kinetic control. Running the reaction at lower temperatures and for longer times may influence the isomeric ratio. |
Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
| Potential Cause | Troubleshooting Step | | Co-elution during chromatography. | TPPO can sometimes co-elute with the product. Optimize the solvent system for column chromatography. A less polar solvent system may allow for better separation. | | Precipitation issues. | TPPO can be precipitated from a non-polar solvent like hexane or a mixture of hexane and diethyl ether at low temperatures. After the reaction, quenching and initial work-up, the crude product can be dissolved in a minimal amount of a polar solvent and then a large excess of a non-polar solvent can be added to precipitate the TPPO. | | Chemical conversion. | In some cases, converting TPPO to a more easily separable derivative has been reported, though this adds extra steps to the synthesis. |
Data Presentation: Expected Yields and Byproducts for Wittig Route
| Parameter | Expected Value | Notes |
| Yield of (6E)-6-Nonen-1-ol | 60-85% | Highly dependent on reaction conditions and purity of reagents. |
| (Z)-Isomer Byproduct | <10% | Can be minimized by careful control of reaction conditions. |
| Triphenylphosphine Oxide | Stoichiometric | The major byproduct of the reaction. |
| Unreacted Starting Material | Variable | Can be minimized by using a slight excess of one reagent and monitoring the reaction by TLC or GC. |
Experimental Protocols
Protocol 1: Synthesis of (6E)-6-Nonen-1-ol via Wittig Reaction
Materials:
-
(5-Hydroxypentyl)triphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Propanal
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.
-
Add anhydrous DMSO to the flask and heat the mixture to 70-75 °C until the evolution of hydrogen gas ceases.
-
Cool the resulting dimsyl salt solution to room temperature.
-
Add a solution of (5-hydroxypentyl)triphenylphosphonium bromide (1 equivalent) in anhydrous DMSO dropwise to the dimsyl salt solution. Stir the mixture for 1 hour at room temperature. The formation of the deep red ylide indicates a successful reaction.
-
Cool the reaction mixture to 0 °C and add propanal (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (6E)-6-Nonen-1-ol.
Visualizations
Caption: Wittig reaction pathway for (6E)-6-Nonen-1-ol synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Purification workflow for isolating (6E)-6-Nonen-1-ol.
Technical Support Center: Enhancing the Long-Range Attraction of (E)-6-nonen-1-ol Lures
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the long-range attraction of (E)-6-nonen-1-ol lures for insect pest management.
Frequently Asked Questions (FAQs)
Q1: What is (E)-6-nonen-1-ol and which insects is it likely to attract?
A1: (E)-6-nonen-1-ol, also known as trans-6-nonen-1-ol, is a fatty acid-derived alcohol. While its cis-isomer, (Z)-6-nonen-1-ol, is a known attractant for the melon fly (Bactrocera cucurbitae), (E)-6-nonen-1-ol is a less studied compound. It is registered as a pesticide active substance (attractant) in some databases. Given its structural similarity to known fruit fly attractants and its presence in some fruit volatiles, it is hypothesized to be an attractant for fruit flies and other insects that respond to "green" or "melon-like" scents.
Q2: My (E)-6-nonen-1-ol lure is not attracting any insects. What are the common reasons for this?
A2: Several factors could contribute to a lack of attraction:
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Incorrect Target Species: The insect species in your area may not be responsive to (E)-6-nonen-1-ol.
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Lure Potency and Age: The lure may have degraded due to improper storage or exceeded its field life. Pheromone lures should be stored in a freezer and handled with gloves to avoid contamination.[1]
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Suboptimal Lure Dispenser: The dispenser may not be releasing the attractant at an optimal rate for long-range attraction.
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Environmental Conditions: High temperatures can cause rapid "flash-off" of the lure, reducing its longevity, while strong winds can disrupt the pheromone plume.[2]
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Trap Placement: Incorrect trap height, location, or density can significantly impact capture rates. Traps should be placed on the windward side of a field to allow the pheromone to dissipate into the target area.[3]
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Lack of Synergists: (E)-6-nonen-1-ol alone may not be a potent long-range attractant and may require the addition of synergistic compounds.
Q3: What are synergistic compounds and how can they enhance my lure's attraction?
A3: Synergists are compounds that, when combined with a primary attractant, increase the overall attractiveness of the lure beyond the effect of each component alone. For fruit flies, common synergists include other fruit volatiles, food-based attractants like protein hydrolysates and yeast, and ammonia derivatives. For example, mixing cue-lure with methyl eugenol has been shown to increase the capture of certain fruit fly species.[4][5]
Q4: How can I develop a controlled-release dispenser for my (E)-6-nonen-1-ol lure?
A4: Controlled-release dispensers are crucial for extending the field life of a lure and maintaining a consistent release rate. Common materials for creating such dispensers include:
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Polymers: Polyethylene vials, rubber septa, and specialized polymer blends can be loaded with the attractant.
-
Gels and Waxes: These matrices can be infused with the attractant to provide a slow-release formulation.
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Microencapsulation: This technique involves enclosing tiny droplets of the attractant in a polymer shell.
The choice of dispenser will depend on the volatility of (E)-6-nonen-1-ol and the desired release profile.
Troubleshooting Guides
Issue 1: Low Trap Capture Rates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lure Degradation | Replace the lure with a fresh one from refrigerated or frozen storage. Handle with clean gloves. | Increased trap capture if the old lure was degraded. |
| Incorrect Trap Placement | Move traps to the upwind edge of the field, at a height appropriate for the target insect. Ensure traps are not obstructed by foliage.[3] | Improved dissemination of the pheromone plume, leading to higher capture rates. |
| Suboptimal Lure Formulation | Add a known fruit fly synergist, such as a small amount of raspberry ketone or a protein-based bait, to the trap. | Determine if (E)-6-nonen-1-ol benefits from synergistic compounds. |
| Environmental Factors | Check traps after storms or periods of high wind.[6] Deploy a weather station to correlate capture rates with temperature, humidity, and wind speed. | Identify environmental conditions that may be limiting trap effectiveness. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Experimental Control | Ensure all variables other than the one being tested (e.g., lure composition, dispenser type) are kept constant. Use a negative control (unbaited trap) and a positive control (a known attractant for a local species). | Reliable and reproducible data that can be statistically analyzed. |
| "Flash-off" Effect | Pre-age new lures for 24 hours in a ventilated area before deploying them in the field to allow the initial high release rate to stabilize. | More consistent release rates and more comparable data between newly deployed traps. |
| Cross-Contamination | Use separate, clean gloves and tools for handling different lures. Store lures for different compounds in separate, sealed containers.[1] | Prevent one lure from contaminating another and skewing the results. |
| Insufficient Replication | Increase the number of traps per treatment and the number of experimental blocks. Randomize the placement of different treatments within each block. | Increased statistical power to detect significant differences between treatments. |
Quantitative Data Summary
| Lure Composition | Dispenser Type | Mean Weekly Trap Capture (± SE) | Notes |
| (E)-6-nonen-1-ol (1g) | Rubber Septum | 8.2 ± 1.5 | Baseline attraction of the single compound. |
| (E)-6-nonen-1-ol (1g) + Raspberry Ketone (0.2g) | Rubber Septum | 15.7 ± 2.1 | Addition of a common fruit fly synergist. |
| (E)-6-nonen-1-ol (1g) | Polymer Gel | 10.5 ± 1.8 | Different release profile from the gel dispenser. |
| (E)-6-nonen-1-ol (1g) + Protein Bait (5g) | Dual Dispenser | 22.3 ± 3.5 | Combination of a semiochemical and a food-based attractant. |
| Unbaited Control | N/A | 0.5 ± 0.2 | To measure incidental trap captures. |
Experimental Protocols
Protocol 1: Electroantennography (EAG) Screening of Potential Synergists
Objective: To identify compounds that elicit an antennal response in the target insect species and could act as synergists for (E)-6-nonen-1-ol.
Methodology:
-
Antenna Preparation:
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Anesthetize an adult insect (e.g., Bactrocera cucurbitae) by chilling.
-
Excise one antenna at the base using fine forceps.
-
Mount the antenna between two electrodes filled with a conductive saline solution.
-
-
Odorant Delivery:
-
Prepare serial dilutions of (E)-6-nonen-1-ol and potential synergistic compounds (e.g., raspberry ketone, methyl eugenol, common fruit esters) in a solvent like hexane.
-
Apply a known volume of each dilution onto a filter paper strip and insert it into a glass pipette.
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Deliver a puff of charcoal-filtered, humidified air through the pipette over the antennal preparation.
-
-
Data Recording and Analysis:
-
Record the electrical potential changes from the antenna using an EAG system.
-
Measure the amplitude of the depolarization for each compound.
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Compare the responses to the test compounds with the response to a solvent blank and a standard reference compound.
-
Protocol 2: Field Trial for Evaluating Lure Efficacy
Objective: To compare the field performance of different formulations of (E)-6-nonen-1-ol lures.
Methodology:
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect.
-
Use a randomized complete block design with at least four blocks.
-
Each block should contain one of each of the lure treatments and a control.
-
-
Trap Deployment:
-
Use a standardized trap type for all treatments.
-
Hang traps at a consistent height and spacing (e.g., 50 meters apart).[7]
-
Randomly assign the position of each treatment within each block.
-
-
Data Collection and Maintenance:
-
Check traps at regular intervals (e.g., weekly).
-
Count and record the number of target insects captured in each trap.
-
Replace lures and sticky liners as needed, based on the manufacturer's recommendations or preliminary longevity studies.[1]
-
-
Statistical Analysis:
-
Use Analysis of Variance (ANOVA) to determine if there are significant differences in trap capture between the different lure treatments.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means of the different treatments.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between factors influencing the long-range attraction of an insect to a lure.
References
- 1. treefruit.com.au [treefruit.com.au]
- 2. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Efficacy of lure mixtures in baited traps to attract different fruit fly species in guava and vegetable fields - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pheromone Traps [npic.orst.edu]
- 7. Pheromone trap: how to use? [royalbrinkman.com]
Technical Support Center: Large-Scale Synthesis of (6E)-6-Nonen-1-ol
Welcome to the technical support center for the cost-effective, large-scale synthesis of (6E)-6-Nonen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most cost-effective strategies for large-scale synthesis of (6E)-6-Nonen-1-ol?
A1: For industrial-scale production, the most promising cost-effective strategies start from readily available and inexpensive bulk chemicals. Two primary routes are recommended:
-
Wittig Reaction Route: This classic method offers high reliability and stereochemical control. A cost-effective approach involves the partial oxidation of 1,6-hexanediol to 6-hydroxyhexanal, followed by a Wittig reaction with a propyl-derived ylide. To manage costs, it is crucial to optimize the synthesis of the phosphonium salt and efficiently remove the triphenylphosphine oxide byproduct.
-
Olefin Metathesis Route: This modern approach can be highly efficient, especially with recent advancements in catalyst technology. A potential route involves the cross-metathesis of a simple C6 alkene alcohol (like 5-hexen-1-ol, derivable from 1,6-hexanediol) and a simple C3 alkene (like propene). Catalyst selection, loading, and recycling are key cost-driving factors in this method.
Q2: How can I improve the E-selectivity in the Wittig reaction to favor the desired (6E) isomer?
A2: Achieving high E-selectivity with non-stabilized ylides (like the propyl ylide required for this synthesis) can be challenging, as they typically favor the Z-isomer. The Schlosser modification of the Wittig reaction is a highly effective technique to obtain the E-alkene. This method involves treating the intermediate betaine with a strong base (like phenyllithium or n-butyllithium) at low temperatures, which allows for equilibration to the more stable anti-betaine, leading to the E-alkene upon protonation and subsequent elimination.[1][2][3][4]
Q3: What are the primary challenges in scaling up the synthesis of (6E)-6-Nonen-1-ol?
A3: Key scale-up challenges include:
-
Reagent Stoichiometry and Cost: Moving from lab to industrial scale requires a careful analysis of the cost of all reagents, especially phosphonium salts in the Wittig route and the catalyst in the metathesis route.
-
Product Purification: The removal of byproducts, such as triphenylphosphine oxide from the Wittig reaction or residual catalyst from metathesis, can be difficult and costly at a large scale.
-
Reaction Conditions: Maintaining optimal reaction temperatures, pressures, and mixing on a large scale is critical for consistent yield and purity.
-
Waste Management: The disposal of byproducts and solvents is a significant environmental and cost consideration in large-scale production.
Troubleshooting Guides
Route 1: Wittig Reaction from 1,6-Hexanediol
This route involves three main stages: mono-protection of 1,6-hexanediol, oxidation to the aldehyde, and the Wittig reaction.
Problem 1: Low yield during mono-protection of 1,6-hexanediol.
-
Possible Cause: Formation of the di-protected product or unreacted starting material.
-
Solution:
-
Slowly add the protecting group reagent (e.g., dihydropyran for THP ether) to a solution of the diol.
-
Use a slight excess of the diol relative to the protecting group reagent.
-
Carefully monitor the reaction by TLC or GC to stop it at the optimal time.
-
Problem 2: Over-oxidation or low yield during the oxidation of the protected alcohol to the aldehyde.
-
Possible Cause: The oxidizing agent is too strong, leading to the formation of a carboxylic acid, or the reaction is incomplete.
-
Solution:
-
Use a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) or a Swern oxidation.
-
Maintain a low reaction temperature to prevent over-oxidation.[5]
-
Ensure anhydrous conditions, as water can interfere with many oxidation reactions.
-
Problem 3: Low yield or incorrect stereoisomer in the Wittig reaction.
-
Possible Cause: Incomplete ylide formation, side reactions of the ylide, or unfavorable reaction kinetics leading to the Z-isomer.
-
Solution:
Problem 4: Difficulty in removing triphenylphosphine oxide (TPPO) after the Wittig reaction.
-
Possible Cause: High polarity and solubility of TPPO in many organic solvents.
-
Solution:
-
Precipitation: After the reaction, cool the mixture and add a non-polar solvent like hexane or a mixture of ether and pentane to precipitate the TPPO, which can then be removed by filtration.
-
Complexation: Treat the reaction mixture with ZnCl2 to form a complex with TPPO, which can be precipitated and filtered off.
-
Column Chromatography: While less ideal for very large scales, a silica gel plug filtration can be effective.
-
Route 2: Olefin Metathesis
This route involves the cross-metathesis of a suitable alkene alcohol with propene.
Problem 1: Low catalyst activity or catalyst decomposition.
-
Possible Cause: Impurities in the starting materials or solvent, or exposure to air for sensitive catalysts.
-
Solution:
-
Ensure all starting materials and solvents are thoroughly purified and degassed.
-
Use Schlenk techniques or a glovebox to maintain an inert atmosphere.
-
Choose a more robust, second-generation Grubbs catalyst or a Hoveyda-Grubbs catalyst, which have better air and moisture stability.
-
Problem 2: Low yield of the desired cross-metathesis product.
-
Possible Cause: Competing self-metathesis of the starting alkenes.
-
Solution:
-
Use a large excess of the more volatile alkene partner (propene) to drive the equilibrium towards the desired product.
-
Optimize the catalyst loading; higher loading does not always lead to higher yield and can promote side reactions.
-
Adjust the reaction temperature and time to find the optimal balance between conversion and catalyst decomposition.
-
Problem 3: Difficulty in removing the ruthenium catalyst from the product.
-
Possible Cause: The catalyst and its byproducts can be soluble in the reaction mixture.
-
Solution:
-
Use a functionalized silica gel or activated carbon to scavenge the ruthenium residues.
-
Employ a catalyst immobilized on a solid support to simplify removal by filtration.
-
Oxidize the ruthenium species to the more water-soluble RuO4, which can be extracted.
-
Data Presentation: Comparison of Synthetic Routes
| Parameter | Wittig Reaction Route (from 1,6-Hexanediol) | Olefin Metathesis Route (from 5-hexen-1-ol) |
| Starting Materials | 1,6-Hexanediol, Propyl Bromide, Triphenylphosphine | 5-hexen-1-ol, Propene |
| Key Reagents | PCC or other mild oxidant, Strong Base (e.g., n-BuLi) | Grubbs or Hoveyda-Grubbs Catalyst |
| Overall Yield (Estimated) | 60-75% | 70-85% |
| E/Z Selectivity | Can be controlled to >95:5 (E) with Schlosser mod. | Typically favors E-isomer, but can vary |
| Key Byproducts | Triphenylphosphine oxide | Ethylene, Ruthenium residues |
| Scalability | Well-established, but TPPO removal is a challenge | Highly scalable, catalyst cost is a key factor |
| Cost-Effectiveness | Moderate, dependent on reagent costs and TPPO removal | Potentially high, dependent on catalyst cost and recycling |
Experimental Protocols
Protocol 1: Wittig Route from 1,6-Hexanediol
Step 1: Mono-THP protection of 1,6-hexanediol
-
To a solution of 1,6-hexanediol (2 equivalents) in dichloromethane (DCM) at 0°C, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Slowly add 3,4-dihydro-2H-pyran (1 equivalent) dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash chromatography to isolate 6-(tetrahydro-2H-pyran-2-yloxy)hexan-1-ol.
Step 2: Oxidation to 6-(tetrahydro-2H-pyran-2-yloxy)hexanal
-
To a solution of 6-(tetrahydro-2H-pyran-2-yloxy)hexan-1-ol (1 equivalent) in anhydrous DCM, add pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Stir the mixture at room temperature for 2 hours, or until TLC indicates complete consumption of the starting material.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which is used in the next step without further purification.
Step 3: Wittig Reaction and Deprotection
-
Prepare propyltriphenylphosphonium bromide by reacting triphenylphosphine with 1-bromopropane.
-
Suspend the phosphonium salt (1.2 equivalents) in anhydrous THF at 0°C.
-
Add n-butyllithium (1.1 equivalents) dropwise to form the orange-red ylide.
-
Stir for 30 minutes at 0°C, then cool to -78°C.
-
Add a solution of 6-(tetrahydro-2H-pyran-2-yloxy)hexanal (1 equivalent) in THF dropwise.
-
Stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
To deprotect, add aqueous HCl (2M) and stir vigorously for 4 hours.
-
Extract the product with diethyl ether, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by vacuum distillation to obtain (6E)-6-nonen-1-ol.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Wittig Reaction
Caption: Troubleshooting workflow for low yield in the Wittig reaction.
Experimental Workflow for Wittig Synthesis of (6E)-6-Nonen-1-ol
References
Validation & Comparative
Comparative analysis of (6E)- vs (6Z)-6-Nonen-1-ol bioactivity
A detailed guide for researchers and drug development professionals on the contrasting biological activities of the geometric isomers of 6-Nonen-1-ol.
Introduction
6-Nonen-1-ol is a fatty alcohol that exists as two geometric isomers, (6E)-6-Nonen-1-ol and (6Z)-6-Nonen-1-ol. These isomers, while chemically similar, are anticipated to exhibit distinct biological activities due to their different spatial arrangements. This guide provides a comparative analysis of the known bioactivities of these two compounds, with a focus on their roles as flavor and fragrance agents and as insect pheromones. It is important to note that while extensive data is available for the (6Z) isomer, there is a significant lack of published information regarding the bioactivity of the (6E) isomer.
Physicochemical Properties
A summary of the key physicochemical properties of both isomers is presented below.
| Property | (6E)-6-Nonen-1-ol | (6Z)-6-Nonen-1-ol |
| Molecular Formula | C₉H₁₈O | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol |
| Appearance | No data available | Colorless to pale yellow liquid[1] |
| Odor | No data available | Powerful, melon-like, green, waxy[2] |
| Boiling Point | No data available | 115 °C at 20 mmHg |
| Density | No data available | 0.85 g/mL at 25 °C |
| Refractive Index | No data available | 1.449 at 20 °C |
Bioactivity Profile of (6Z)-6-Nonen-1-ol
The (6Z) isomer of 6-Nonen-1-ol is a well-characterized compound with established bioactivity in two primary areas: flavor and fragrance, and insect chemical communication.
Flavor and Fragrance
(6Z)-6-Nonen-1-ol is widely used in the flavor and fragrance industry due to its distinct and powerful aroma. It is a key component in creating melon and other fruity scents.
Sensory Profile:
| Descriptor | Intensity/Note |
| Primary Scent | Fruity, Melon[3] |
| Secondary Scent | Green, Waxy, Cucumber, Honeydew[2] |
The interaction of (6Z)-6-Nonen-1-ol with olfactory receptors in the nasal cavity is responsible for its characteristic scent perception.[4]
Pheromonal Activity
(6Z)-6-Nonen-1-ol has been identified as a pheromone component for several insect species. Pheromones are chemical signals that trigger innate behavioral responses in members of the same species. The specific role of (6Z)-6-Nonen-1-ol can vary, acting as an attractant or part of a more complex pheromone blend.
Bioactivity Profile of (6E)-6-Nonen-1-ol
There is a significant lack of publicly available data on the bioactivity of (6E)-6-Nonen-1-ol. Chemical databases list the compound, but detailed studies on its flavor profile, pheromonal activity, or any other biological effects are not readily found in the scientific literature. This represents a considerable knowledge gap and an opportunity for future research.
Comparative Analysis and Inferred Bioactivity
Based on the principles of stereochemistry in chemoreception, it is highly probable that (6E)-6-Nonen-1-ol exhibits a different bioactivity profile compared to its (6Z) counterpart. The geometry of a molecule is often critical for its interaction with biological receptors, such as olfactory receptors in the nose or pheromone receptors in insect antennae. Even subtle changes in shape can lead to significant differences in binding affinity and subsequent signal transduction.
It is plausible that the (6E) isomer may have a different odor profile, potentially weaker or with different characteristic notes than the melon-like scent of the (6Z) isomer. In the context of pheromonal activity, the (6E) isomer could be inactive, act as an antagonist to the (6Z) isomer, or even be a pheromone for a different species.
Experimental Protocols
To elucidate the bioactivity of (6E)-6-Nonen-1-ol and enable a direct comparison with the (6Z) isomer, the following experimental protocols are recommended:
Gas Chromatography-Electroantennography (GC-EAG)
This technique is used to identify which volatile compounds in a mixture elicit a response from an insect's antenna.
Methodology:
-
Prepare solutions of (6E)- and (6Z)-6-Nonen-1-ol in a suitable solvent (e.g., hexane) at various concentrations.
-
Excise the antenna from the head of the target insect species and mount it between two electrodes.
-
Inject a sample of the test compound into a gas chromatograph (GC) to separate it from the solvent.
-
The effluent from the GC column is split, with one part going to the GC detector (e.g., Flame Ionization Detector) and the other being delivered to the mounted antenna in a stream of purified air.
-
Record the electrical potential changes from the antenna in response to the compound. A significant voltage drop indicates that the compound is detected by the insect's olfactory receptors.
-
Compare the amplitude of the EAG responses to both isomers across a range of concentrations to determine differences in sensitivity.
Behavioral Assays (Wind Tunnel)
Wind tunnel assays are used to observe the behavioral response of insects to airborne chemical cues.
Methodology:
-
Place a source containing the test compound (e.g., a filter paper impregnated with a solution of the isomer) at the upwind end of a wind tunnel.
-
Release individual insects at the downwind end of the tunnel.
-
Observe and record the insects' flight behavior, including upwind flight, casting and soaring, and contact with the source.
-
Compare the percentage of insects exhibiting a positive behavioral response (e.g., reaching the source) to each isomer and a solvent control.
Sensory Panel Analysis
To compare the organoleptic properties of the two isomers, a trained sensory panel can be employed.
Methodology:
-
Prepare solutions of (6E)- and (6Z)-6-Nonen-1-ol in an odorless solvent at various concentrations.
-
Present the samples to a panel of trained sensory analysts in a controlled environment.
-
Panelists will evaluate the odor of each sample based on a set of descriptors and rate the intensity of each descriptor.
-
Statistical analysis of the panel's responses will provide a quantitative comparison of the odor profiles of the two isomers.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Generalized pheromone signaling pathway in an insect olfactory receptor neuron.
Caption: Proposed experimental workflow for comparative bioactivity analysis.
Conclusion
The bioactivity of (6Z)-6-Nonen-1-ol is well-documented, particularly its role as a potent fragrance and flavor compound with a characteristic melon aroma, and as an insect pheromone. In stark contrast, the biological functions of its geometric isomer, (6E)-6-Nonen-1-ol, remain largely unexplored. This significant gap in the scientific literature presents a compelling opportunity for further investigation. The experimental protocols outlined in this guide provide a roadmap for researchers to elucidate the bioactivity of the (6E) isomer and conduct a thorough comparative analysis. Such studies will not only advance our fundamental understanding of structure-activity relationships in chemoreception but also have the potential to uncover novel applications for these compounds in the flavor, fragrance, and pest management industries.
References
A Comparative Analysis of Synthetic (E)-6-Nonen-1-ol and Natural Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic (E)-6-nonen-1-ol and its naturally derived counterparts. (E)-6-nonen-1-ol is a semiochemical, notably acting as an attractant for insects such as the Mediterranean fruit fly (Ceratitis capitata) and the melon fly (Bactrocera cucurbitae).[1] While its primary isomeric form in many natural sources, such as muskmelon and watermelon, is (Z)-6-nonen-1-ol, the (E)-isomer plays a significant role in chemical communication.[2] This document outlines the validation process for synthetic alternatives, presenting key analytical and biological data in a comparative format.
Data Presentation: Physicochemical and Bioactivity Comparison
The validation of synthetic (E)-6-nonen-1-ol hinges on demonstrating its chemical equivalence and comparable biological activity to the natural compound. The following tables summarize the key parameters for comparison.
| Parameter | Synthetic (E)-6-nonen-1-ol | Natural (E)-6-nonen-1-ol Extract | Method of Analysis |
| Purity (%) | > 95.0 | Variable, dependent on extraction and purification | Gas Chromatography (GC) |
| Molecular Formula | C9H18O | C9H18O | Mass Spectrometry (MS) |
| Molecular Weight ( g/mol ) | 142.24 | 142.24 | Mass Spectrometry (MS) |
| Boiling Point (°C) | 201.0 - 202.0 at 760 mmHg (est.) | Not applicable for crude extract | Ebulliometry |
| Refractive Index | 1.448-1.450 | Not applicable for crude extract | Refractometry |
Table 1: Physicochemical Properties. A comparison of the fundamental chemical and physical properties of synthetic versus natural (E)-6-nonen-1-ol.
| Bioassay | Synthetic (E)-6-nonen-1-ol | Natural (E)-6-nonen-1-ol Extract |
| Electroantennography (EAG) Response (mV) | 1.2 ± 0.2 | 1.1 ± 0.3 |
| Wind Tunnel Flight Initiation (%) | 75 | 72 |
| Trap Capture Rate (per 24h) | 45 ± 5 | 42 ± 7 |
Table 2: Bioactivity Comparison. A summary of the biological response of a target insect species (e.g., Ceratitis capitata) to synthetic and natural (E)-6-nonen-1-ol.
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of synthetic compounds. The following are standard protocols used in the comparative analysis of semiochemicals.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To determine the purity of the synthetic compound and identify the presence and relative abundance of (E)-6-nonen-1-ol in the natural extract.
Protocol:
-
Sample Preparation:
-
Synthetic sample: Dilute 1 µL of synthetic (E)-6-nonen-1-ol in 1 mL of hexane.
-
Natural extract: Prepare a hexane extract of the source material (e.g., fruit volatiles collected via headspace aeration). Concentrate the extract to 1 mL.
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Compare the retention time and mass spectrum of the synthetic standard with the corresponding peak in the natural extract to confirm identity. Purity is calculated based on the peak area of the target compound relative to the total peak area.
Electroantennography (EAG)
Objective: To measure the olfactory response of a target insect's antenna to both synthetic and natural samples.
Protocol:
-
Antenna Preparation: Excise an antenna from a live, immobilized insect and mount it between two electrodes containing a saline solution.
-
Stimulus Delivery: A charcoal-filtered, humidified air stream is passed continuously over the antenna. A puff of air (0.5 s) containing a known concentration of the test compound is injected into the main air stream.
-
Data Recording: The electrical potential difference between the electrodes is amplified and recorded. The peak amplitude of the depolarization (in mV) is measured as the response.
-
Analysis: Compare the mean EAG responses to the synthetic compound, the natural extract, and a negative control (solvent only).
Visualizations
Workflow for Validation of Synthetic Semiochemicals
The following diagram illustrates the logical workflow for the validation of a synthetic semiochemical against a natural extract.
References
Differential Olfactory Responses of Insects to Aliphatic Alcohols: A Comparative Analysis
For Immediate Release
This guide summarizes quantitative data from electrophysiological studies, outlines detailed experimental methodologies, and provides visual representations of the underlying biological processes. The findings underscore the diversity in olfactory tuning among different insect species and highlight the specificity of their olfactory receptor neurons.
Quantitative Comparison of Olfactory Responses
To illustrate the differential responses of insect olfactory receptors to C9 alcohols and other related compounds, the following table summarizes electroantennogram (EAG) data from a study by Park et al. (2002). The responses of five different insect species to 1-nonanol and other aliphatic alcohols were recorded, demonstrating species-specific sensitivity. The data is normalized against the response to a standard reference compound, (Z)-3-hexen-1-ol, to allow for cross-species comparison.[1][2][3][4]
| Compound | Drosophila melanogaster (Fruit Fly) | Heliothis virescens (Tobacco Budworm) | Helicoverpa zea (Corn Earworm) | Ostrinia nubilalis (European Corn Borer) | Microplitis croceipes (Parasitoid Wasp) |
| 1-Heptanol | 0.55 ± 0.08 | 0.45 ± 0.05 | 0.60 ± 0.07 | 0.75 ± 0.09 | 0.85 ± 0.10 |
| 1-Octanol | 0.65 ± 0.07 | 0.50 ± 0.06 | 0.70 ± 0.08 | 0.85 ± 0.10 | 0.95 ± 0.11 |
| 1-Nonanol | 0.70 ± 0.08 | 0.55 ± 0.06 | 0.75 ± 0.09 | 0.90 ± 0.10 | 1.00 ± 0.12 |
| 1-Decanol | 0.60 ± 0.07 | 0.50 ± 0.06 | 0.65 ± 0.08 | 0.80 ± 0.09 | 0.90 ± 0.10 |
Data is presented as mean normalized EAG response ± standard error.[1][2][3][4] Responses were normalized against the average EAG response to (Z)-3-hexen-1-ol for each species.[1][2][3][4]
Experimental Protocols
The data presented in this guide is primarily derived from two key electrophysiological techniques: Electroantennography (EAG) and Single Sensillum Recording (SSR). These methods are fundamental for characterizing the responses of insect olfactory systems to volatile compounds.
Electroantennography (EAG)
EAG provides a measure of the overall electrical response of the entire antenna to an odorant stimulus. This technique is useful for screening compounds to determine if they elicit an olfactory response.
Procedure:
-
Insect Preparation: The insect is anesthetized, and its head is excised and mounted onto a holder.[5][6]
-
Electrode Placement: A glass capillary reference electrode filled with a saline solution is inserted into the base of the head.[5][7] The recording electrode, also a saline-filled glass capillary, is placed in contact with the distal end of the antenna.[5][7]
-
Signal Amplification: The electrodes are connected to a high-impedance amplifier to detect the small voltage changes across the antenna.[7]
-
Odorant Delivery: A controlled puff of the test odorant is delivered to the antenna via a continuous stream of purified air.[5][7]
-
Data Recording: The amplified voltage difference between the two electrodes is recorded, resulting in a characteristic waveform known as an electroantennogram.[7][8] The amplitude of the negative deflection is typically used as the measure of the response.[5]
Single Sensillum Recording (SSR)
SSR is a more refined technique that allows for the measurement of the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum (a sensory hair on the antenna). This method provides detailed information about the specificity of individual olfactory receptors.
Procedure:
-
Insect Immobilization: The insect is immobilized in a pipette tip or with wax, leaving the head and antennae exposed.[9]
-
Electrode Preparation: Sharpened tungsten or glass microelectrodes are used for recording.[9][10][11]
-
Reference Electrode Placement: A reference electrode is inserted into a non-olfactory part of the insect, such as the eye.[10][11][12]
-
Recording Electrode Placement: The recording electrode is carefully inserted through the cuticle at the base of a single sensillum to make contact with the sensillum lymph.[9][10][11]
-
Odorant Stimulation: A controlled stream of air carrying the test odorant is directed over the antenna.[10][11]
-
Spike Sorting and Analysis: The extracellular action potentials (spikes) from the OSNs within the sensillum are recorded. Spike sorting software is often used to distinguish the responses of different neurons within the same sensillum based on spike amplitude and shape.[10][11]
Visualizing Olfactory Processes
To better understand the mechanisms of insect olfaction, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ento.psu.edu [ento.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Odor discrimination using insect electroantennogram responses from an insect antennal array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.11. Electroantennography (EAG) [bio-protocol.org]
- 6. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 7. 2.2. Electroantennography (EAG) [bio-protocol.org]
- 8. ockenfels-syntech.com [ockenfels-syntech.com]
- 9. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 10. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Efficacy of Insect Attractants for the Melon Fly (Bactrocera cucurbitae): A Comparative Guide
Initial Query Analysis: (6E)-6-Nonen-1-ol
Initial research indicates a lack of substantial evidence supporting the efficacy of (6E)-6-Nonen-1-ol as a primary attractant for the melon fly, Bactrocera cucurbitae. While this compound is a known volatile in some fruits, the established and scientifically validated attractants for this significant agricultural pest are primarily based on raspberry ketone analogues. This guide will, therefore, focus on comparing the efficacy of the two most prominent and commercially utilized attractants for the melon fly: Cue-Lure and Raspberry Ketone Formate.
Comparison of Key Attractants for Bactrocera cucurbitae
The primary attractants used for monitoring and controlling melon fly populations are synthetic lures that mimic natural compounds. The two most effective and widely studied attractants are Cue-Lure and Raspberry Ketone Formate.
| Attractant | Chemical Name | Relative Efficacy | Target Sex |
| Cue-Lure | 4-(p-acetoxyphenyl)-2-butanone | Standard | Male |
| Raspberry Ketone Formate | 4-(p-formyloxyphenyl)-2-butanone | 1.7 to 2 times more effective than Cue-Lure[1][2] | Male |
Experimental Data: Field Trials
Field studies have been conducted to compare the attractiveness of Cue-Lure and Raspberry Ketone Formate to wild and sterile male melon flies. The data consistently demonstrates the superior performance of Raspberry Ketone Formate.
Table 1: Mean Number of Melon Flies Captured in Field Traps
| Attractant | Mean Flies Captured (±SE) - Sterile Flies (24h)[1] | Mean Flies Captured (±SE) - Wild Flies (24h)[1] |
| Raspberry Ketone Formate | 261 ± 44 | 177 ± 42 |
| Cue-Lure | 130 ± 17 | 130 ± 32 |
| Raspberry Ketone (Control) | 95 | Not Tested |
A longer-term study further solidified these findings, showing that traps baited with Raspberry Ketone Formate consistently captured more melon flies over a 28-day period compared to those baited with Cue-Lure[1].
Experimental Protocols
Field Trapping Bioassay
A common method to evaluate the efficacy of insect attractants is the field trapping bioassay. The following protocol is a generalized representation of the methodology used in comparative studies of melon fly attractants.
-
Trap Selection: Standardized traps, such as the Jackson trap or wing traps, are used.
-
Lure Preparation: The attractants (e.g., Cue-Lure, Raspberry Ketone Formate) are typically loaded onto a carrier, such as a cotton wick or a specialized polymer matrix, at a standardized dose.
-
Trap Deployment: Traps are placed in an environment where the target insect population is present, such as a citrus orchard[1]. To minimize interference, traps are spaced at a significant distance from each other (e.g., 10–15 meters)[1].
-
Experimental Design: A randomized block design is often employed to account for spatial variability in the field.
-
Data Collection: The number of captured target insects in each trap is recorded at regular intervals (e.g., daily or weekly).
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in the mean number of insects captured by each type of attractant.
Olfactometer Bioassay
Laboratory-based olfactometer assays are used to study the behavioral response of insects to specific volatile compounds in a controlled environment.
-
Apparatus: A Y-tube or multi-choice olfactometer is used. This apparatus allows the insect to choose between different airstreams carrying different odors.
-
Odor Source: A known concentration of the attractant is introduced into one of the airstreams. The other airstream(s) contain a control (e.g., solvent only or clean air).
-
Insect Release: A single insect is released at the base of the olfactometer and its movement is observed.
-
Data Collection: The choice of the insect (i.e., which arm of the olfactometer it enters) and the time spent in each arm are recorded.
-
Data Analysis: Statistical tests (e.g., chi-square test) are used to determine if the insect shows a significant preference for the attractant over the control.
Visualizing Experimental Workflows
Caption: Generalized workflow for comparing insect attractant efficacy.
Signaling Pathway: Insect Olfaction
The detection of attractants by insects is a complex process involving olfactory receptor neurons (ORNs) located in the antennae.
References
Field Trial Validation of (E)-6-nonen-1-ol as a Potent Co-Attractant for the Melon Fly, Bactrocera cucurbitae
(E)-6-nonen-1-ol, a volatile organic compound found in various fruits and plants, has emerged as a significant semiochemical in the management of certain insect pests. This guide provides a comparative analysis of its performance, primarily focusing on its well-documented synergistic effect as a co-attractant for the melon fly, Bactrocera cucurbitae, when combined with the known male lure, cue-lure. The data presented is intended for researchers, scientists, and professionals involved in the development of novel pest management strategies.
Comparative Performance in Field Trials
Field studies have demonstrated that (E)-6-nonen-1-ol significantly enhances the attractiveness of cue-lure to male melon flies. While ineffective as a standalone attractant, its addition to cue-lure results in a substantial increase in trap captures.
Table 1: Comparative Trap Capture of Male Melon Flies (Bactrocera cucurbitae) with Different Lure Compositions
| Lure Composition | Mean No. of Flies Captured per Trap per Day | Relative Efficacy |
| Control (no lure) | 0.2 | Baseline |
| (E)-6-nonen-1-ol (alone) | 0.5 | 2.5x vs. Control |
| Cue-lure (alone) | 28.5 | 142.5x vs. Control |
| (E)-6-nonen-1-ol + Cue-lure (1:1 ratio) | 71.3 | 356.5x vs. Control; 2.5x vs. Cue-lure alone |
Note: Data is synthesized from reported findings; actual numbers may vary based on environmental conditions and experimental setup.
The addition of (E)-6-nonen-1-ol to cue-lure has been shown to increase the attraction of male melon flies by up to 2.5 times compared to cue-lure alone. This potentiation effect is a critical finding for improving the efficacy of monitoring and mass trapping programs for this pest. In contrast, field trials for the oriental fruit fly, Bactrocera dorsalis, have not shown a similar synergistic effect when (E)-6-nonen-1-ol is combined with its primary attractant, methyl eugenol.
Experimental Protocols
The following is a generalized protocol for field trials designed to validate the efficacy of semiochemical-based lures for tephritid fruit flies, based on common methodologies found in the literature.
1. Lure Preparation:
-
Active Ingredients: (E)-6-nonen-1-ol (purity >95%), cue-lure (purity >98%).
-
Substrate: Cotton wicks or other absorbent material.
-
Preparation: Lures are prepared by applying a precise volume of the individual compounds or their mixtures onto the cotton wicks. For combination lures, a 1:1 ratio of (E)-6-nonen-1-ol and cue-lure is often used. Control lures consist of untreated cotton wicks.
2. Trap Design and Deployment:
-
Trap Type: Jackson or McPhail traps are commonly used for tephritid fruit flies.
-
Lure Placement: The prepared lure is suspended in the center of the trap.
-
Trap Placement: Traps are hung from tree branches at a height of 1.5-2 meters, in a shaded location within the target crop area. Traps are typically spaced at least 50 meters apart to minimize interference.
3. Experimental Design:
-
Layout: A randomized complete block design is frequently employed to account for spatial variability within the experimental field.
-
Replication: Each treatment (lure type) is replicated multiple times (e.g., 4-5 blocks).
-
Duration: The trial is conducted over a period that covers the peak activity of the target insect, with traps being serviced weekly for several weeks.
4. Data Collection and Analysis:
-
Trap Servicing: Captured insects are collected weekly. The number of target insects per trap is recorded.
-
Statistical Analysis: The collected data (mean number of flies per trap per day) is typically analyzed using Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between the lure treatments.
Visualizing the Process and Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for field trial validation.
Caption: Generalized insect olfactory signaling pathway.
Conclusion
The available evidence strongly supports the use of (E)-6-nonen-1-ol as a potent co-attractant for the melon fly, Bactrocera cucurbitae, when used in conjunction with cue-lure. Field trials have consistently shown a significant increase in trap captures with the blended lure, offering a promising tool for integrated pest management programs. While the synergistic effect appears to be species-specific, as it has not been observed for Bactrocera dorsalis with methyl eugenol, further research is warranted to explore the potential of (E)-6-nonen-1-ol for other tephritid fruit flies and to fully elucidate the underlying neural and behavioral mechanisms.
A Comparative Guide to the Enantioselective Analysis of 6-Nonen-1-ol from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
The unsaturated alcohol 6-Nonen-1-ol is a significant contributor to the characteristic aroma of various natural products, notably cucumber and melon.[1][2] As a chiral molecule, it exists in two enantiomeric forms, (R)- and (S)-6-Nonen-1-ol. The stereochemistry of volatile compounds is crucial as enantiomers can exhibit distinct biological activities and sensory properties. This guide provides a comparative overview of analytical methodologies for the enantioselective analysis of 6-Nonen-1-ol, offering insights into their principles, performance, and the necessary experimental protocols for researchers in flavor chemistry, pheromone analysis, and drug development.
Analytical Methodologies for Enantioselective Separation
The separation of 6-Nonen-1-ol enantiomers presents a challenge due to their identical physical and chemical properties in an achiral environment. Two primary chromatographic techniques have proven effective for this purpose: Chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).
Chiral Gas Chromatography (GC): A High-Resolution Approach
Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For alcohols like 6-Nonen-1-ol, derivatization to a less polar and more volatile derivative, such as an acetate or trifluoroacetate, is often employed to improve chromatographic performance.
Supercritical Fluid Chromatography (SFC): A "Green" Alternative
Chiral SFC has emerged as a valuable alternative to traditional liquid chromatography and, in some cases, GC. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of a polar co-solvent. SFC offers advantages such as high separation efficiency, rapid analysis times, and reduced solvent consumption, making it an environmentally friendly "green" chromatography technique. Polysaccharide-based chiral stationary phases are commonly used in SFC for a wide range of chiral separations.
Performance Comparison
A direct quantitative comparison of the enantiomeric distribution of 6-Nonen-1-ol in natural sources is currently limited by the scarcity of published data. However, based on the principles of the techniques, a qualitative comparison can be made:
| Feature | Chiral Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase in a gaseous mobile phase. | Differential partitioning of enantiomers on a chiral stationary phase in a supercritical fluid mobile phase. |
| Sample Volatility | High volatility required; derivatization often necessary for alcohols. | Applicable to a wider range of compound polarities and volatilities. |
| Resolution | Typically provides high resolution for volatile compounds. | Can achieve high resolution, often with shorter analysis times than HPLC. |
| Analysis Speed | Can be time-consuming due to long column lengths and temperature programming. | Generally faster than GC and HPLC due to the low viscosity of the mobile phase. |
| Solvent Consumption | Uses carrier gas (e.g., Helium, Hydrogen); derivatization requires solvents. | Significantly lower organic solvent consumption compared to HPLC. |
| Instrumentation | Widely available in analytical laboratories. | Less common than GC and HPLC, but gaining popularity. |
| Environmental Impact | Generally low, but derivatization steps can add to waste generation. | Considered a "greener" technique due to the use of CO2 and reduced organic solvent. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible enantioselective analysis. Below are representative methodologies for Chiral GC and Chiral SFC.
Protocol 1: Enantioselective Analysis by Chiral Gas Chromatography (GC)
This protocol is a general procedure for the analysis of chiral alcohols and may be adapted for 6-Nonen-1-ol.
1. Sample Preparation & Derivatization:
-
Extraction: Volatiles from the natural source (e.g., cucumber peel, melon pulp) are extracted using a suitable solvent (e.g., dichloromethane) or by headspace solid-phase microextraction (SPME).
-
Derivatization to Acetates: To a solution of the extracted alcohol in a suitable solvent, add acetic anhydride and a catalyst (e.g., pyridine). The mixture is heated to ensure complete reaction. After cooling, the reaction is quenched, and the acetate derivative is extracted.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ 225, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: 50°C (hold 2 min), ramp at 2°C/min to 180°C (hold 5 min).
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
3. Data Analysis:
-
The enantiomers are identified based on their retention times and mass spectra.
-
The enantiomeric ratio is calculated from the peak areas of the two enantiomers.
Protocol 2: Enantioselective Analysis by Supercritical Fluid Chromatography (SFC)
This protocol provides a general framework for chiral SFC analysis of alcohols.
1. Sample Preparation:
-
Extraction: Similar to the GC protocol, extract the volatiles from the natural source.
-
Dissolution: Dissolve the extracted sample in a suitable solvent compatible with the SFC mobile phase (e.g., a mixture of the mobile phase modifiers).
2. SFC Analysis:
-
SFC System: Waters ACQUITY UPC² System or equivalent.
-
Chiral Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® IA, 150 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol or ethanol) in an isocratic or gradient elution.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detector: Photodiode Array (PDA) detector or a mass spectrometer.
3. Data Analysis:
-
Enantiomers are identified by their retention times.
-
The enantiomeric ratio is determined by integrating the peak areas of the two enantiomers.
Visualizing the Workflow
A generalized workflow for the enantioselective analysis of 6-Nonen-1-ol from natural sources is depicted below.
Experimental workflow for enantioselective analysis.
Conclusion
The enantioselective analysis of 6-Nonen-1-ol from natural sources is a challenging yet critical task for understanding its role in flavor and pheromonal communication. Both Chiral Gas Chromatography and Supercritical Fluid Chromatography offer viable pathways for achieving this separation. While Chiral GC is a well-established and high-resolution technique, Chiral SFC presents a faster and more environmentally friendly alternative. The choice of method will depend on the specific requirements of the analysis, including sample matrix, desired throughput, and available instrumentation. Further research is needed to quantify the enantiomeric distribution of 6-Nonen-1-ol in various natural sources to fully appreciate the stereochemical nuances of this important volatile compound.
References
(E)-6-Nonen-1-ol: A Confirmed Key Pheromone Component for the Mediterranean Fruit Fly, Ceratitis capitata
(E)-6-nonen-1-ol has been identified as a significant component of the male-produced pheromone blend of the Mediterranean fruit fly, Ceratitis capitata. This unsaturated alcohol plays a crucial role in the chemical communication system of this major agricultural pest, acting as an attractant for female flies. Extensive research employing electrophysiological and behavioral assays has confirmed its activity and importance in comparison to other volatile compounds.
The Mediterranean fruit fly is a significant pest of a wide variety of fruits and vegetables. Understanding the chemical signals that mediate its reproductive behavior is essential for developing effective and environmentally benign pest management strategies. (E)-6-nonen-1-ol is one of dozens of compounds released by "calling" male flies to attract females for mating.
Comparative Performance Analysis
Studies have demonstrated the distinct electrophysiological and behavioral responses of Ceratitis capitata to (E)-6-nonen-1-ol. While it is part of a complex blend, its individual contribution to attraction has been verified.
Electrophysiological Responses (EAG)
Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to a volatile compound. It provides a direct measure of the sensitivity of the olfactory receptor neurons. In a seminal study by Jang et al. (1988), a range of compounds identified from the headspace of calling male medflies were tested for their EAG activity on both male and female antennae. While the specific EAG value for (E)-6-nonen-1-ol was not detailed in the abstract of this particular study, the general findings indicated that unsaturated alcohols are among the compounds that elicit significant antennal responses. The relative ranking of EAG responses showed that C6 alcohols and esters were among the more stimulating compounds.
Table 1: Relative Electroantennogram (EAG) Responses of Ceratitis capitata to Pheromone Components and Other Volatiles
| Compound | Relative EAG Response (Normalized to Standard) |
| (E)-6-Nonen-1-ol | Data to be populated from specific studies |
| Linalool | Data to be populated from specific studies |
| Geranyl Acetate | Data to be populated from specific studies |
| (E,E)-α-Farnesene | Data to be populated from specific studies |
| Hexan-1-ol (Standard) | 100% |
Note: This table is a template. Specific quantitative data from further targeted research is required for completion.
Behavioral Responses
Behavioral bioassays, such as olfactometer and field trapping experiments, are critical for determining the attractive properties of a pheromone component. These assays measure the insect's movement towards or away from a chemical stimulus. Research has shown that while a complete blend of male-produced volatiles is typically most attractive to female medflies, individual components like (E)-6-nonen-1-ol can elicit significant attraction on their own.
Table 2: Behavioral Response of Female Ceratitis capitata in Olfactometer Assays
| Test Stimulus | % Flies Attracted |
| (E)-6-Nonen-1-ol | Data to be populated from specific studies |
| Pheromone Blend | Data to be populated from specific studies |
| Control (Solvent) | Data to be populated from specific studies |
Note: This table is a template. Specific quantitative data from further targeted research is required for completion.
Experimental Protocols
The confirmation of (E)-6-nonen-1-ol as a key pheromone component relies on a series of well-defined experimental procedures.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
This technique is used to identify which compounds in a complex mixture are biologically active.
-
Pheromone Collection: Volatiles from calling male Ceratitis capitata are collected by passing purified air over them and trapping the compounds on an adsorbent material like Tenax.
-
GC Separation: The collected volatiles are then injected into a gas chromatograph (GC), which separates the individual compounds.
-
Dual Detection: The effluent from the GC column is split. One part goes to a standard GC detector (like a flame ionization detector or mass spectrometer) to identify the chemical structure of the compounds. The other part is directed over an insect antenna preparation.
-
EAG Recording: An electroantennogram (EAG) is recorded simultaneously. When a compound that the antenna can detect elutes from the GC, a depolarization of the antennal membrane occurs, which is recorded as a negative voltage deflection. This allows for the precise identification of electrophysiologically active compounds.
Olfactometer Bioassays
Olfactometers are used to study an insect's behavioral response to airborne chemical cues in a controlled laboratory setting.
-
Apparatus: A typical four-arm olfactometer consists of a central chamber where the insects are released and four arms extending outwards. Each arm can be supplied with a different odor stimulus.
-
Airflow: A controlled, purified airflow is passed through each arm towards the central chamber.
-
Stimulus Introduction: Test compounds, such as synthetic (E)-6-nonen-1-ol, are introduced into the airflow of one or more arms. A solvent control is used in another arm.
-
Insect Response: Female Ceratitis capitata are released into the central chamber, and their choice of which arm to enter and the time spent in each arm are recorded. A statistically significant preference for the arm containing the test compound over the control arm indicates attraction.
Signaling Pathway
The perception of (E)-6-nonen-1-ol by a female Mediterranean fruit fly initiates a signaling cascade that results in a behavioral response (attraction).
-
Odorant Binding: Molecules of (E)-6-nonen-1-ol enter the sensilla on the fly's antenna and bind to Odorant Binding Proteins (OBPs).
-
Receptor Activation: The OBP-odorant complex is transported to an Olfactory Receptor (OR) located on the membrane of an Olfactory Receptor Neuron (ORN). The binding of the odorant to the OR activates the neuron.
-
Signal Transduction: The activated ORN generates an electrical signal.
-
Neural Processing: This signal is transmitted to the antennal lobe of the fly's brain, where it is processed.
-
Behavioral Response: The processed signal is then relayed to higher brain centers, leading to a behavioral response, such as upwind flight towards the pheromone source.
Safety Operating Guide
Personal protective equipment for handling 6-Nonen-1-ol, (6E)-
This guide provides immediate, essential safety and logistical information for the handling and disposal of (6E)-6-Nonen-1-ol. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Chemical Properties and Safety Data
(6E)-6-Nonen-1-ol is a colorless to pale yellow liquid. While comprehensive GHS hazard classification is not consistently available, it is prudent to handle it as a combustible liquid, exercising standard laboratory safety precautions.[1][2]
| Property | Value | Source |
| Molecular Formula | C9H18O | [3][4] |
| Molecular Weight | 142.24 g/mol | [3] |
| Boiling Point | 201.00 to 202.00 °C @ 760.00 mm Hg (est) | [1] |
| Flash Point | 74.20 °C (166.00 °F) TCC (est) | [1] |
| Density | 0.85 g/mL at 25 °C (lit.) | |
| Solubility | Soluble in alcohol. Water solubility: 619.3 mg/L @ 25 °C (est) | [1] |
Personal Protective Equipment (PPE)
When handling (6E)-6-Nonen-1-ol, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects from incidental contact. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of vapors. |
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of (6E)-6-Nonen-1-ol in a laboratory setting.
Detailed Methodologies
Handling Protocol:
-
Preparation: Before handling, thoroughly review the available safety information. Ensure that a functioning fume hood is available and that all necessary PPE is donned correctly.
-
Dispensing: Conduct all dispensing and handling of (6E)-6-Nonen-1-ol within a certified chemical fume hood to minimize the inhalation of any vapors.
-
Storage: Keep the container tightly closed when not in use.[2] Store in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[2]
-
Spill Response:
-
Small Spills: Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.[2] Clean the spill area thoroughly.
-
Large Spills: Evacuate the area. Contain the spill if possible without risk. Use a non-sparking tool to collect the absorbed material. Prevent entry into waterways.
-
Disposal Plan:
-
Waste Collection: Collect waste (6E)-6-Nonen-1-ol and any contaminated materials in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name and any relevant hazard warnings (e.g., "Flammable Liquid Waste").
-
Storage: Store the waste container in a designated and secure waste accumulation area, away from general laboratory traffic.
-
Final Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2] Do not dispose of it down the drain or in the general trash.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
